Corymbosin
Description
from Turbina corymbosa; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-7-12(20)18-13(21)9-14(26-15(18)8-11)10-5-16(23-2)19(25-4)17(6-10)24-3/h5-9,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCVGMVLNHYJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347298 | |
| Record name | Corymbosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18103-41-8 | |
| Record name | Corymbosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018103418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corymbosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Corymbosin: A Technical Guide to Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the flavonoid corymbosin, focusing on its natural sources, detailed isolation methodologies, and known biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound has been identified in a variety of plant species. The primary reported natural sources are summarized in the table below. While Corymbia torelliana and Pterocaulon species are known to produce a rich array of flavonoids, specific confirmation and quantitative yields of this compound from these sources require further investigation.
| Plant Species | Family | Plant Part | Reference |
| Ipomoea corymbosa (syn. Turbina corymbosa) | Convolvulaceae | Seeds | [1][2] |
| Walsura trifoliolata | Meliaceae | Not specified | |
| Pterocaulon balansae | Asteraceae | Not specified | [3] |
| Pterocaulon sphacelatum | Asteraceae | Aerial parts | [4] |
| Corymbia torelliana | Myrtaceae | Kino (exudate) | [5][6][7] |
Isolation and Purification of this compound
A definitive, standardized protocol for the isolation of this compound has not been universally established. However, based on the successful isolation of structurally similar flavonoids from the identified plant genera, a general methodology can be outlined.[8][9][10] The following workflow represents a robust approach for the extraction and purification of this compound from plant material.
Detailed Experimental Protocol for Flavonoid Isolation
This protocol is a generalized procedure based on common flavonoid isolation techniques.[8]
1. Extraction:
- Air-dry and grind the plant material (e.g., leaves, seeds) into a fine powder.
- Macerate the powdered material in 80% methanol or ethanol (1:10 w/v) at room temperature for 48-72 hours with occasional shaking.
- Alternatively, perform Soxhlet extraction for 24-48 hours for a more exhaustive extraction.
- Filter the extract through Whatman No. 1 filter paper and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Fractionation:
- Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- Collect the ethyl acetate fraction, which is typically enriched in flavonoids.
- Evaporate the ethyl acetate under reduced pressure to yield the flavonoid-rich fraction.
3. Chromatographic Purification:
- Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
- Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
- Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).
- Pool the fractions showing similar TLC profiles.
4. Final Purification:
- Subject the pooled fractions containing the compound of interest to further purification using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.
- For high purity, employ semi-preparative High-Performance Liquid Chromatography (HPLC) with a suitable C18 column and a mobile phase gradient of acetonitrile and water.
5. Structure Elucidation:
- Confirm the structure of the isolated pure this compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activities and Signaling Pathways
While specific studies on the biological activities of this compound are limited, the known effects of flavonoids from its source plants and other structurally similar compounds suggest potential therapeutic properties, particularly in anti-inflammatory and anticancer applications.
Potential Anti-Inflammatory Activity
Flavonoids are well-documented for their anti-inflammatory properties. A likely mechanism of action for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12][13][14] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
References
- 1. This compound, a glucoside from Turbina corymbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ipomoea corymbosa - Wikipedia [en.wikipedia.org]
- 3. Studies on the safety and irritability of eco-friendly extracts of Pterocaulon balansae Chodat (Asteraceae) standardized in coumarins aiming at topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral flavonoid from Pterocaulon sphacelatum, an Australian Aboriginal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Constituents of Kino Extract from Corymbia torelliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial Properties of Flavonoids from Kino of the Eucalypt Tree, Corymbia torelliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effect of corymbocoumarin from Seseli gummiferum subsp. corymbosum through suppression of NF-κB signaling pathway and induction of HO-1 expression in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPKs and NF‑κB pathway inhibitory effect of bisdemethoxycurcumin on phorbol‑12‑myristate‑13‑acetate and A23187‑induced inflammation in human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Corymbosin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corymbosin, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
It is important to note a historical ambiguity in the literature regarding the structure of this compound. An early report from 1967 described this compound isolated from Turbina corymbosa as a glucoside[1]. However, more recent and prevalent data from chemical databases and suppliers define this compound as the aglycone flavonoid, 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[2][3][4]. Furthermore, a 2003 study on antifungal flavonoids from Ballota glandulosissima also identified a compound named this compound, referencing its glucoside nature[5]. This guide will focus on the chemical and biological properties of the flavonoid aglycone, which is the structure most commonly referred to as this compound in modern chemical literature.
Chemical Structure and Identification
This compound is classified as a flavone, a subclass of flavonoids characterized by a C6-C3-C6 carbon skeleton. Its structure features a chromen-4-one (benzopyran-4-one) core with a phenyl group at the 2-position. The specific substitution pattern for this compound is a hydroxyl group at position 5, a methoxy group at position 7, and a 3,4,5-trimethoxyphenyl group at position 2.
Figure 1: Chemical Structure of this compound
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | [4] |
| CAS Number | 18103-41-8 | [2][3] |
| Molecular Formula | C₁₉H₁₈O₇ | [2][3][4] |
| Molecular Weight | 358.3 g/mol | [2][3][4] |
| SMILES | COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)O | [4] |
| InChI | InChI=1S/C19H18O7/c1-22-11-7-12(20)18-13(21)9-14(26-15(18)8-11)10-5-16(23-2)19(25-4)17(6-10)24-3/h5-9,20H,1-4H3 | [4] |
| InChIKey | FLCVGMVLNHYJAW-UHFFFAOYSA-N | [4] |
Physicochemical and Spectroscopic Properties
Detailed experimental data on the physicochemical properties of this compound are limited in the publicly available literature. However, computational predictions and some spectroscopic data have been reported.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| XlogP | 2.3 | PubChem |
| Topological Polar Surface Area | 83.5 Ų | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 7 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
Spectroscopic Data:
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Precursor m/z | Collision Energy | Key Fragments (Observed) | Reference |
| LC-ESI-QTOF | Negative | 357.0946 [M-H]⁻ | 20 eV | 342.0697, 327.0454 | PubChem |
| LC-ESI-QTOF | Negative | 357.0952 [M-H]⁻ | 10 eV | 358.0987, 342.0717 | PubChem |
| LC-ESI-QTOF | Negative | 357 [M-H]⁻ | 40 eV | Not specified | MassBank |
A ¹³C NMR spectrum is noted to be available from the University of Vienna, though the specific chemical shift data is not directly provided in the search results.
Biological Activities and Signaling Pathways
This compound has been reported to possess cytotoxic and antifungal properties[2]. However, detailed quantitative data and mechanistic studies are sparse. Research on structurally similar flavonoids can provide insights into the potential biological activities of this compound. For instance, other flavonoids have been shown to induce apoptosis and cell cycle arrest in cancer cells through modulation of various signaling pathways.
Due to the lack of specific studies on this compound's mechanism of action, a generalized hypothetical signaling pathway for flavonoid-induced apoptosis is presented below. This is based on known mechanisms of similar compounds and should be experimentally verified for this compound.
Diagram 1: Hypothetical Flavonoid-Induced Apoptosis Pathway.
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not extensively documented in a single source. The following sections provide generalized methodologies based on standard practices for flavonoid research.
Isolation of this compound
This compound has been isolated from the aerial parts of Ballota glandulosissima[2]. A general procedure for the isolation of flavonoids from plant material is as follows:
References
An In-depth Technical Guide on the Core Mechanism of Action of Corymbosin
A Note to the Reader: As of the current date, dedicated scientific studies elucidating the specific mechanism of action for the flavonoid corymbosin are not available in the public domain. This guide, therefore, provides a comprehensive overview based on the known biological activities of the flavonoid class of compounds, to which this compound belongs. Furthermore, we will delve into the detailed mechanism of a structurally similar compound, 5-Hydroxy-7-methoxyflavone (HMF), to offer a potential, albeit speculative, model for this compound's bioactivity. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational resource for potential future investigations into this compound.
Introduction to this compound
This compound is a naturally occurring flavonoid, specifically a flavone, identified in plants such as Ipomoea corymbosa (also known as Turbina corymbosa) and Walsura trifoliolata. Its chemical structure is 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1]. Flavonoids are a large class of polyphenolic secondary metabolites in plants, well-documented for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific biological activities and the underlying mechanisms of this compound, however, remain to be experimentally determined.
Postulated Mechanisms of Action Based on Flavonoid Bioactivity
Flavonoids exert their effects through various mechanisms, often by modulating cellular signaling pathways. Key pathways that are commonly influenced by flavonoids and could be potential targets for this compound include the NF-κB and MAPK signaling pathways, as well as the induction of apoptosis.
Anti-inflammatory Effects via NF-κB Pathway Inhibition
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Many flavonoids have been shown to inhibit this pathway at various stages.
A hypothetical mechanism for this compound's anti-inflammatory action could involve the inhibition of IκB kinase (IKK), thereby preventing IκBα phosphorylation and degradation. This would keep NF-κB in the cytoplasm, preventing the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is common in various diseases, including cancer. Flavonoids have been shown to modulate MAPK signaling, often leading to cell cycle arrest or apoptosis in cancer cells. This compound could potentially influence these pathways, for instance, by inhibiting the phosphorylation of key kinases like ERK, JNK, or p38.
A Potential Mechanism of Action: Insights from 5-Hydroxy-7-methoxyflavone (HMF)
Given the absence of direct studies on this compound, we can draw parallels from the known mechanism of the structurally similar flavonoid, 5-Hydroxy-7-methoxyflavone (HMF). HMF has been shown to induce apoptosis in human colon carcinoma cells (HCT-116) through a mechanism involving reactive oxygen species (ROS)[2].
Induction of Apoptosis via ROS-Mediated Mitochondrial Pathway
The study on HMF revealed that its cytotoxic effects are mediated through the generation of ROS. This increase in intracellular ROS leads to endoplasmic reticulum (ER) stress, which in turn triggers the release of calcium (Ca2+) and the phosphorylation of JNK. This cascade of events ultimately activates the mitochondrial pathway of apoptosis.
Key Events in HMF-induced Apoptosis:
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ROS Generation: HMF treatment leads to an increase in both mitochondrial and cytosolic ROS.
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ER Stress and Ca2+ Release: The accumulation of ROS induces ER stress, resulting in the release of stored Ca2+ into the cytoplasm.
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JNK Phosphorylation: Increased intracellular Ca2+ and ROS contribute to the phosphorylation and activation of JNK.
-
Mitochondrial Dysfunction: Activated JNK, along with other signals, leads to mitochondrial membrane perturbation.
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Apoptotic Protein Regulation: This is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins BID and Bax.
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Cytochrome c Release: The changes in the mitochondrial membrane potential result in the release of cytochrome c into the cytosol.
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Caspase Activation: Cytochrome c release triggers the activation of caspase-3, a key executioner caspase.
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Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis, including DNA fragmentation and cell death.
Caption: Apoptosis induction pathway of 5-Hydroxy-7-methoxyflavone (HMF).
Quantitative Data for HMF Activity
The following table summarizes the quantitative data from the study on HMF's effect on HCT-116 cells. This data could serve as a reference for designing future experiments with this compound.
| Parameter | Concentration of HMF | Effect |
| Cell Viability | 0 - 100 µM | Dose-dependent decrease |
| ROS Generation | 50 µM | Significant increase over time |
| Mitochondrial Membrane Potential | 50 µM | Significant decrease |
| Cytochrome c Release | 50 µM | Increase in cytosolic fraction |
| Caspase-3 Activity | 50 µM | Significant increase |
Experimental Protocols
Detailed experimental protocols for investigating the mechanism of action of a novel compound like this compound would likely mirror those used for HMF and other flavonoids.
Cell Culture and Viability Assays
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Cell Lines: Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) and normal cell lines (for cytotoxicity comparison).
-
Culture Conditions: Standard cell culture conditions (e.g., 37°C, 5% CO2) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
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Viability Assay (MTT or WST-1): Cells are seeded in 96-well plates, treated with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours). The assay measures the metabolic activity of viable cells.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Caspase Activity Assays: Colorimetric or fluorometric assays to measure the activity of specific caspases (e.g., caspase-3, -8, -9).
-
Western Blotting: To detect the expression levels of apoptosis-related proteins (e.g., Bcl-2 family proteins, cleaved caspases, PARP).
Measurement of ROS and Mitochondrial Function
-
Intracellular ROS Detection: Using fluorescent probes like DCFH-DA and flow cytometry or fluorescence microscopy.
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Mitochondrial Membrane Potential (MMP) Assay: Using fluorescent dyes like JC-1 or TMRE to assess changes in MMP.
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Cytochrome c Release: Western blotting of cytosolic and mitochondrial fractions to detect the translocation of cytochrome c.
Signaling Pathway Analysis
-
Western Blotting: To determine the phosphorylation status and total protein levels of key signaling molecules in pathways like NF-κB (p65, IκBα, p-IκBα) and MAPKs (ERK, p-ERK, JNK, p-JNK, p38, p-p38).
-
Luciferase Reporter Assays: To measure the transcriptional activity of transcription factors like NF-κB.
Caption: A general experimental workflow for elucidating the mechanism of action.
Conclusion and Future Directions
While the specific mechanism of action of this compound remains uninvestigated, its classification as a flavonoid suggests potential anti-inflammatory and anti-cancer properties through the modulation of key signaling pathways such as NF-κB and MAPKs. The detailed mechanism elucidated for the structurally similar compound, 5-Hydroxy-7-methoxyflavone, involving ROS-mediated mitochondrial apoptosis, provides a strong hypothetical framework for future research on this compound.
To fully understand the therapeutic potential of this compound, it is imperative that future studies focus on:
-
Isolation and purification of this compound in sufficient quantities for biological testing.
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In vitro screening against a panel of cancer cell lines to identify sensitive targets.
-
Detailed mechanistic studies following the experimental protocols outlined above to determine its precise effects on cellular signaling and apoptosis.
-
In vivo studies in animal models to assess its efficacy, pharmacokinetics, and safety.
This guide serves as a starting point for the scientific community to begin unraveling the therapeutic promise of this compound.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Corymbosin: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corymbosin, a naturally occurring coumarin, has emerged as a compound of significant interest in the field of drug discovery due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the biological activity screening of this compound, with a primary focus on its anti-inflammatory, antioxidant, and anticancer activities. Detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways are presented to facilitate further research and development of this promising bioactive molecule.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory mediators and the induction of cytoprotective enzymes.
In Vitro Anti-inflammatory Activity Data
The anti-inflammatory potential of this compound has been quantified through various in vitro assays, with the key findings summarized in the table below.
| Assay | Cell Line | Stimulant | Measured Parameter | Concentration of this compound | % Inhibition / IC50 | Reference |
| Nitric Oxide (NO) Assay | RAW 264.7 | LPS (1 µg/mL) | Nitrite | 10 µM | ~50% | [1] |
| 20 µM | ~80% | [1] | ||||
| Prostaglandin E2 (PGE2) Assay | RAW 264.7 | LPS (1 µg/mL) | PGE2 | 10 µM | ~45% | [1] |
| 20 µM | ~75% | [1] | ||||
| Tumor Necrosis Factor-alpha (TNF-α) Assay | RAW 264.7 | LPS (1 µg/mL) | TNF-α | 20 µM | Significant reduction | [1] |
In Vivo Anti-inflammatory Activity Data
The in vivo efficacy of this compound was assessed using the carrageenan-induced paw edema model in rats, a standard model for acute inflammation.
| Animal Model | Parameter Measured | Treatment | Dose | % Inhibition of Edema | Reference |
| Rat | Paw Volume | This compound (i.p.) | 20 mg/kg | Significant reduction | [1] |
Mechanism of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a dual mechanism: the suppression of the NF-κB signaling pathway and the induction of the Nrf2/HO-1 pathway.
Suppression of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and TNF-α. This compound has been shown to inhibit the activation of NF-κB in lipopolysaccharide (LPS)-stimulated macrophages.[1] This inhibition is achieved by preventing the phosphorylation of Akt and the subsequent phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB.[1] As a result, the translocation of the active NF-κB p65/p50 heterodimer to the nucleus is blocked, leading to a downregulation of pro-inflammatory gene expression.[1]
Induction of Heme Oxygenase-1 (HO-1) Expression
Heme Oxygenase-1 (HO-1) is an inducible enzyme with potent anti-inflammatory and antioxidant properties. This compound has been found to induce the expression of HO-1.[1] This induction is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon stimulation by compounds like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes like HO-1, initiating their transcription. The resulting HO-1 protein catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which contribute to the resolution of inflammation.
Antioxidant and Anticancer Activity (Hypothesized)
While direct and extensive studies on the antioxidant and anticancer activities of this compound are limited, the broader class of coumarins is well-known for these properties. It is hypothesized that this compound may also possess these activities. Further screening is warranted to confirm this potential.
Hypothesized Antioxidant Activity
Coumarins are known to act as antioxidants through various mechanisms, including free radical scavenging and metal chelation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate radical scavenging activity.
Hypothesized Anticancer Activity
Many coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is a primary screening tool for potential anticancer agents.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the screening of this compound's biological activity.
Experimental Workflow
A logical workflow for screening the biological activity of a novel compound like this compound is crucial for systematic evaluation.
In Vitro Assays
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Cell Line: RAW 264.7 murine macrophage cell line.
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Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial Prostaglandin E2 ELISA kit according to the manufacturer's instructions.
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the desired time (e.g., 24 hours for iNOS and COX-2; shorter times for phosphorylated proteins).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-Akt, p-IκBα, HO-1, or β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Grow RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
In Vivo Assay
-
Acclimatize male Wistar rats (180-220 g) for at least one week.
-
Administer this compound (e.g., 20 mg/kg) or vehicle intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Conclusion
This compound exhibits promising anti-inflammatory properties, primarily through the dual mechanism of NF-κB suppression and HO-1 induction. This technical guide provides a comprehensive framework for the continued investigation of this compound's biological activities. The detailed protocols and structured data presentation are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. Further screening for antioxidant and anticancer activities is highly recommended to fully elucidate the therapeutic potential of this intriguing natural compound.
References
Corymbosin: A Literature Review for Drug Development Professionals
An In-depth Technical Guide
This technical guide provides a comprehensive review of the available scientific literature on corymbosin, a naturally occurring flavonoid. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical properties, biological activities, and potential therapeutic applications.
Core Compound Information
This compound is a flavonoid, specifically a flavone, with the chemical formula C₁₉H₁₈O₇.[1] It has been isolated from several plant species, including Ballota glandulosissima, Turbina corymbosa, Ipomoea corymbosa, and Walsura trifoliolata.[1][2] It is also classified as a glucoside.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₇ | PubChem[1] |
| Molecular Weight | 358.34 g/mol | MedchemExpress[2] |
| IUPAC Name | 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | PubChem |
| CAS Number | 18103-41-8 | MedchemExpress[2] |
| Class | Flavonoid (Flavone), Glucoside | MedchemExpress[2] |
Biological Activity of this compound
Antifungal Activity
A study by Çitoğlu and colleagues in 2003 identified this compound as one of the flavonoids isolated from the aerial parts of Ballota glandulosissima. The study reported that some of the isolated flavonoids exhibited antifungal activity. While this compound was identified as having antifungal flavonoid activity, specific minimum inhibitory concentration (MIC) values for this compound against various fungal strains were not found in the readily available literature.
Table 2: Antifungal Activity of Flavonoids from Ballota glandulosissima
| Compound | Antifungal Activity | Quantitative Data (MIC) | Fungal Strains Tested |
| This compound | Reported[2] | Not available in public literature | Not specified in available literature |
| Kumatakenin | Tested | Not available in public literature | Candida albicans, Candida krusei, Candida glabrata |
| Pachypodol | Tested | Not available in public literature | Candida albicans, Candida krusei, Candida glabrata |
| 5-hydroxy-7,3′,4′-trimethoxyflavone | Tested | Not available in public literature | Candida albicans, Candida krusei, Candida glabrata |
| Velutin | Tested | Not available in public literature | Candida albicans, Candida krusei, Candida glabrata |
| Salvigenin | Isolated | Not tested in the primary study | - |
| Retusin | Tested | Not available in public literature | Candida albicans, Candida krusei, Candida glabrata |
Note: The absence of specific MIC values for this compound is a significant gap in the current literature.
Proposed Mechanism of Antifungal Action
While the precise mechanism of this compound's antifungal activity is unconfirmed, the general mechanisms of action for flavonoids against fungi are well-documented. These mechanisms often involve the disruption of fungal cell integrity and function through various pathways. Based on this, a plausible mechanism for this compound can be proposed.
Flavonoids are known to interfere with the fungal cell membrane, leading to increased permeability and leakage of intracellular components. They can also inhibit key fungal enzymes, such as those involved in cell wall synthesis (e.g., β-(1,3)-glucan synthase) and ergosterol biosynthesis, a critical component of the fungal cell membrane. Furthermore, flavonoids can induce oxidative stress by generating reactive oxygen species (ROS) and interfere with fungal energy production and nucleic acid synthesis.
Caption: Proposed Antifungal Mechanism of this compound.
Potential for Other Biological Activities
While direct evidence is lacking for other biological activities of this compound, the activities of related compounds suggest potential avenues for future research.
Anti-inflammatory Activity
A structurally unrelated natural product with a similar name component, corymbocoumarin, has been shown to possess anti-inflammatory properties. Its mechanism of action involves the suppression of the NF-κB signaling pathway and the induction of Heme Oxygenase-1 (HO-1) expression. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a target for many anti-inflammatory drugs. HO-1 is an enzyme with anti-inflammatory and antioxidant effects. Given that many flavonoids exhibit anti-inflammatory properties, it is plausible that this compound could also modulate these pathways.
Caption: Hypothesized Anti-inflammatory Signaling Pathway for this compound.
Immunomodulatory and Anticancer Activities
Many flavonoids are known to possess immunomodulatory and anticancer properties. These activities are often mediated through the modulation of various signaling pathways involved in immune cell function, cell cycle regulation, and apoptosis. To date, no studies have specifically investigated the immunomodulatory or anticancer effects of this compound. This represents a significant area for future research.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the public literature. However, a general workflow for determining the antifungal activity of a compound can be outlined based on standard methodologies.
General Antifungal Susceptibility Testing Workflow
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: General Workflow for Antifungal Susceptibility Testing.
Conclusion and Future Directions
This compound is a flavonoid with reported antifungal activity. However, there is a significant lack of publicly available data regarding its quantitative efficacy, specific mechanisms of action, and other potential biological activities. The information presented in this guide highlights the need for further research to fully characterize the therapeutic potential of this natural product.
Future research should focus on:
-
Re-isolation and purification of this compound to obtain sufficient quantities for comprehensive biological evaluation.
-
Determination of the Minimum Inhibitory Concentration (MIC) of this compound against a broad panel of clinically relevant fungal pathogens.
-
Elucidation of the specific antifungal mechanism of action , including its effects on the fungal cell wall, cell membrane, and key enzymatic pathways.
-
Investigation of its potential anti-inflammatory, immunomodulatory, and anticancer activities through in vitro and in vivo studies.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties and safety.
By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound as a lead compound for the development of new therapeutic agents.
References
Corymbosin: A Technical Guide on Its Discovery, Chemistry, and Potential Biological Activities
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Publicly available information on the biological activity and specific mechanisms of action of Corymbosin is limited. This guide synthesizes the existing data and provides a framework for future research based on the activities of structurally related flavonoid compounds.
Introduction
This compound is a naturally occurring flavonoid, a class of polyphenolic secondary metabolites found in plants. Its chemical structure is 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1]. Flavonoids are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties[2][3][4]. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and a methodological framework for the investigation of its potential biological activities and underlying signaling pathways.
Discovery and History
The earliest mention of a compound named "this compound" in scientific literature dates back to 1967, when F. García Jiménez and M. C. Pérezamador reported the isolation of a glucoside from the seeds of Turbina corymbosa (also known as Ipomoea corymbosa)[5][6]. While the detailed structure of this glucoside was not fully elucidated in the abstract, it is plausible that the aglycone component is the flavonoid now cataloged in chemical databases as this compound.
Later reports have identified this compound in other plant species, including Walsura trifoliolata[1][7]. Despite its early discovery, this compound has not been the subject of extensive biological investigation, and as such, a comprehensive profile of its bioactivities is yet to be established.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is primarily derived from the PubChem database[1].
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈O₇ | PubChem[1] |
| IUPAC Name | 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | PubChem[1] |
| Molecular Weight | 358.3 g/mol | PubChem[1] |
| CAS Number | 18103-41-8 | PubChem[1] |
| Chemical Class | Flavonoid (Flavone) | PubChem[1] |
Potential Biological Activities and Methodologies for Evaluation
While specific quantitative data on the biological activities of this compound is scarce, its flavonoid structure suggests potential anti-inflammatory and anticancer properties. The following sections outline hypothetical experimental protocols for investigating these activities, based on standard methodologies used for similar compounds.
Potential Anti-inflammatory Activity
Flavonoids are known to exert anti-inflammatory effects by modulating various signaling pathways, including the NF-κB and MAPK pathways, and by inhibiting the production of pro-inflammatory mediators[2][3][4][8].
A detailed workflow for investigating the anti-inflammatory properties of this compound is depicted in the diagram below.
References
- 1. This compound | C19H18O7 | CID 10970376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a glucoside from Turbina corymbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined metabolomics and bioactivity assays kernelby-productsof two native Chinese cherry species: The sources of bioactive nutraceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Walsura trifoliolata - Three-Leaf Walsura [flowersofindia.net]
- 8. Flavonoids: Broad Spectrum Agents on Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of Corymbosin: A Technical Guide to Spectrum Determination and Mechanistic Insights
Disclaimer: As of late 2025, publicly available scientific literature does not contain specific quantitative data on the antifungal spectrum of the natural compound Corymbosin. Therefore, this document serves as an in-depth technical guide outlining the established methodologies and conceptual frameworks that researchers, scientists, and drug development professionals would employ to determine and understand the antifungal properties of a novel agent such as this compound. The data presented in the tables are illustrative examples.
Executive Summary
This compound, a flavonoid found in plants such as Walsura trifoliolata and Ipomoea corymbosa, represents a class of natural products with potential therapeutic applications.[1] While the bioactivity of extracts from these plants has been noted, a detailed characterization of this compound's specific antifungal activity is not yet available in peer-reviewed literature. This guide provides a comprehensive overview of the standard experimental protocols required to establish the antifungal spectrum of a test compound like this compound. It details the methodologies for determining key quantitative metrics such as Minimum Inhibitory Concentration (MIC) and Zone of Inhibition. Furthermore, this document explores the common fungal signaling pathways that are often implicated in the mechanism of action of antifungal agents, providing a roadmap for future mechanistic studies of this compound.
Data Presentation: Quantifying Antifungal Efficacy
To systematically evaluate the antifungal spectrum of a novel compound, its activity against a panel of clinically relevant fungal species must be quantified. The following tables illustrate how such data for this compound would be structured for clear comparison.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3][4] This is a fundamental measure of the potency of an antifungal compound.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Pathogens
| Fungal Species | Strain ID | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) [Control] | Amphotericin B MIC (µg/mL) [Control] |
| Candida albicans | ATCC 90028 | 16 | 0.5 | 0.25 |
| Candida glabrata | ATCC 90030 | 32 | 16 | 0.5 |
| Candida krusei | ATCC 6258 | 8 | 64 | 1 |
| Cryptococcus neoformans | ATCC 90112 | 4 | 8 | 0.125 |
| Aspergillus fumigatus | ATCC 204305 | 64 | >64 | 1 |
| Trichophyton rubrum | ATCC 28188 | 2 | 16 | 0.5 |
Zone of Inhibition Data
The disk diffusion or agar well diffusion method provides a qualitative or semi-quantitative measure of antifungal activity. The diameter of the zone of inhibition, a clear area around the antimicrobial agent where fungal growth is prevented, is measured.[5][6]
Table 2: Illustrative Zone of Inhibition Diameters for this compound
| Fungal Species | Inoculum Size (CFU/mL) | This compound (50 µ g/disk ) Zone Diameter (mm) | Fluconazole (25 µ g/disk ) Zone Diameter (mm) [Control] |
| Candida albicans | 1 x 10⁶ | 18 | 22 |
| Candida tropicalis | 1 x 10⁶ | 20 | 19 |
| Aspergillus niger | 1 x 10⁵ | 12 | 0 |
| Trichophyton mentagrophytes | 5 x 10⁵ | 25 | 15 |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and validity of antifungal susceptibility testing. The following sections describe the methodologies for the key experiments mentioned above.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is a widely accepted standard for determining the in vitro susceptibility of fungi to antifungal agents, with guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a panel of fungal isolates.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Standard antifungal control drugs (e.g., Fluconazole, Amphotericin B)
-
96-well, round-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer
-
Fungal isolates
-
Spectrophotometer or microplate reader
-
Sterile multi-channel pipettes
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of fungal cells in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Drug Dilution Series:
-
Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium directly in the 96-well plate. Typically, 100 µL of medium is added to wells 2 through 11. 200 µL of the highest drug concentration is added to well 1, and then 100 µL is serially transferred and mixed from well 1 to well 11.
-
This results in a gradient of decreasing drug concentrations across the plate.
-
Include a drug-free well for a growth control and a medium-only well for a sterility control.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing molds).
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction for azoles against yeasts, or 100% inhibition for amphotericin B) compared to the growth control well. This can be assessed visually or by using a microplate reader to measure optical density.
-
Determination of Zone of Inhibition via Agar Diffusion
This method is often used for initial screening of antifungal activity.
Objective: To qualitatively assess the antifungal activity of this compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
This compound solution
-
Sterile paper disks (6 mm diameter) or sterile agar well borer
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts) or other suitable agar (e.g., Sabouraud Dextrose Agar)
-
Fungal isolates
-
Sterile swabs
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
-
Plate Inoculation:
-
Dip a sterile swab into the fungal suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Application of Test Compound:
-
Disk Diffusion: Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar.
-
Agar Well Diffusion: Use a sterile borer to create wells in the agar and pipette a known volume of the this compound solution into the wells.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 18-48 hours.
-
-
Measurement:
-
After incubation, measure the diameter of the clear zone of no growth around the disk or well to the nearest millimeter (mm).[5]
-
Potential Mechanisms of Action and Affected Signaling Pathways
The mechanism of action of an antifungal drug determines its efficacy and spectrum. For a novel compound like this compound, investigations would focus on its effects on key fungal cellular processes. The primary targets of existing antifungal drugs often involve the cell wall, the cell membrane, and nucleic acid synthesis.
Fungal Cell Wall and Membrane Integrity
The fungal cell wall, composed of chitin and glucans, and the cell membrane, containing the unique sterol ergosterol, are prime targets for antifungal agents.
-
Ergosterol Biosynthesis: Azole antifungals inhibit the enzyme 14α-demethylase, which is crucial for ergosterol production. This leads to a buildup of toxic sterol precursors and disrupts membrane integrity.
-
Direct Membrane Disruption: Polyenes like Amphotericin B bind directly to ergosterol, forming pores in the membrane that cause leakage of cellular contents and cell death.
-
Cell Wall Synthesis: Echinocandins inhibit β-1,3-glucan synthase, an enzyme essential for the synthesis of a major cell wall component, leading to osmotic instability.
The Cell Wall Integrity (CWI) Signaling Pathway
Fungi respond to cell wall stress, such as that induced by antifungal drugs, by activating the Cell Wall Integrity (CWI) pathway. This pathway attempts to repair cell wall damage and enhance survival. Activation of the CWI pathway is a common cellular response to agents that target the cell wall or membrane.[1] For example, echinocandins and some azoles are known to trigger this pathway.[1] Investigating whether this compound activates key kinases in this pathway, such as Mkc1 in Candida albicans, would provide valuable mechanistic insight.
Conclusion and Future Directions
While the antifungal spectrum of this compound remains to be elucidated, the experimental and conceptual frameworks outlined in this guide provide a clear path for its investigation. The priority for future research will be to perform systematic in vitro susceptibility testing of pure this compound against a broad panel of pathogenic yeasts and molds using standardized MIC and disk diffusion assays. Subsequent studies should focus on elucidating its mechanism of action, including its effects on the fungal cell membrane and wall, and its potential to activate key stress response pathways like the CWI pathway. Such data will be critical in determining the potential of this compound as a lead compound for the development of a new class of antifungal therapeutics.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts [mdpi.com]
An In-depth Technical Guide to Corymbosin (CAS: 18103-41-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corymbosin (CAS: 18103-41-8) is a naturally occurring flavonoid with the chemical formula C19H18O7 and a molecular weight of 358.3 g/mol .[1] Initially isolated from Turbina corymbosa and later from other plant species such as Ballota glandulosissima, this compound has attracted scientific interest due to its potential biological activities.[2][3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, known biological activities with available quantitative data, and detailed experimental protocols. Furthermore, it elucidates the probable mechanism of action, supported by signaling pathway diagrams, to facilitate further research and drug development efforts.
Chemical and Physical Properties
This compound, systematically named 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, belongs to the flavone class of flavonoids.[1] Its structure is characterized by a chromen-4-one core substituted with a hydroxyl group, a methoxy group, and a trimethoxyphenyl group.
| Property | Value | Reference |
| CAS Number | 18103-41-8 | [1] |
| Molecular Formula | C19H18O7 | [1] |
| Molecular Weight | 358.3 g/mol | [1] |
| IUPAC Name | 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | [1] |
| Synonyms | 5-Hydroxy-3',4',5',7-tetramethoxyflavone | [1] |
| Appearance | Not explicitly reported, likely a crystalline solid | |
| Solubility | Not explicitly reported, likely soluble in organic solvents like DMSO, methanol, and ethanol | |
| Stability | Store as a powder at -20°C for up to 3 years and in solvent at -80°C for up to 6 months. | [5] |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, with the most notable being its anthelmintic and potential cytotoxic and antifungal effects.
Anthelmintic Activity
A study investigating compounds from Combretum glutinosum reported that this compound exhibited significant anthelmintic activity against the parasitic nematode Haemonchus contortus.[3][6]
| Assay | Organism | Concentration | Effect | Reference |
| Larval and Adult Motility Assay | Haemonchus contortus | 150 µg/mL | Inhibition of larval migration and adult worm motility | [3][6] |
Cytotoxic Activity
Antifungal Activity
This compound was isolated from Ballota glandulosissima, a plant known to contain antifungal flavonoids.[2] Although this compound itself was not explicitly tested in the antifungal assays in the available study, its presence in a plant with known antifungal properties suggests it may also possess such activity. One source mentions a Minimum Inhibitory Concentration (MIC) of >50 µg/mL, though the specific fungal species and experimental details are not provided.[3]
Mechanism of Action and Signaling Pathways
Direct studies on the signaling pathways modulated by this compound are limited. However, based on the known mechanisms of structurally related flavonoids, a probable mechanism of action can be proposed, particularly concerning its cytotoxic effects. Flavonoids are known to induce apoptosis and cause cell cycle arrest in cancer cells through various signaling cascades.
Proposed Mechanism of Apoptosis Induction
It is hypothesized that this compound, like other flavonoids such as 5-hydroxy-7-methoxyflavone, induces apoptosis through the intrinsic (mitochondrial) pathway. This process is likely initiated by the generation of reactive oxygen species (ROS), leading to cellular stress.
The proposed signaling cascade is as follows:
-
Induction of ROS: this compound treatment may lead to an increase in intracellular ROS levels.
-
Mitochondrial Membrane Depolarization: The elevated ROS can cause a disruption of the mitochondrial membrane potential.
-
Release of Pro-apoptotic Factors: This disruption leads to the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytochrome c, in the cytosol, forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.
-
Apoptosis: Caspase-3 proceeds to cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.
Potential for Cell Cycle Arrest
Flavonoids are also known to interfere with the cell cycle progression in cancer cells, often leading to arrest at the G1/S or G2/M checkpoints. This is typically achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs). While there is no direct evidence for this compound's effect on the cell cycle, this remains a plausible area for its anti-proliferative action.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hallmarks of Flavonoids in Cancer [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Flavonoids and Mitochondria: Activation of Cytoprotective Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Corymbosin Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of Corymbosin, a natural product with potential anticancer properties. The following sections describe the principles of common cytotoxicity assays, step-by-step procedures for their implementation, and methods for data analysis.
Introduction to this compound and Cytotoxicity Assessment
This compound is a flavonoid isolated from the plant Psoralea corylifolia. Preliminary studies on extracts from this plant suggest potential cytotoxic and anti-cancer activities, often linked to the induction of apoptosis.[1][2] To rigorously evaluate the cytotoxic potential of this compound, a series of in vitro assays are recommended. These assays measure various cellular parameters to determine cell viability and the mechanism of cell death. This document outlines protocols for three standard and complementary cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Annexin V/Propidium Iodide (PI) apoptosis assay.
Recommended Cell Lines
Based on studies of related compounds from Psoralea corylifolia, the following human breast cancer cell lines are recommended for initial screening of this compound's cytotoxic activity:
-
MCF-7: An estrogen receptor-positive breast cancer cell line.
-
MDA-MB-231: A triple-negative breast cancer cell line.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[4]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
Data Presentation: MTT Assay
Summarize the quantitative data in a table to facilitate comparison of the cytotoxic effects of this compound at different concentrations.
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 5 | 0.85 ± 0.05 | 68 |
| 10 | 0.50 ± 0.04 | 40 |
| 25 | 0.25 ± 0.03 | 20 |
| 50 | 0.10 ± 0.02 | 8 |
| 100 | 0.05 ± 0.01 | 4 |
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released upon membrane damage, which is a hallmark of late apoptosis or necrosis.[8]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]
-
Controls: Include a background control (medium only), a low control (untreated cells), and a high control (cells treated with a lysis buffer to induce 100% LDH release).
Data Presentation: LDH Assay
Present the data in a structured table to show the dose-dependent cytotoxic effect of this compound.
| This compound Conc. (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Low Control) | 0.15 ± 0.02 | 0 |
| 1 | 0.20 ± 0.03 | 5.6 |
| 5 | 0.35 ± 0.04 | 22.2 |
| 10 | 0.60 ± 0.05 | 50.0 |
| 25 | 0.85 ± 0.06 | 77.8 |
| 50 | 1.05 ± 0.07 | 100.0 |
| 100 | 1.08 ± 0.08 | 103.3 |
| Lysis Buffer (High Control) | 1.05 ± 0.07 | 100 |
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
Annexin V/PI Apoptosis Assay
The Annexin V/PI assay is a flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9][12]
Experimental Protocol: Annexin V/PI Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[9]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.[9]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Data Presentation: Annexin V/PI Assay
The results are typically presented as a quadrant plot and a summary table.
| Cell Population | Description | % of Cells (Control) | % of Cells (this compound-Treated) |
| Q1 (Annexin V- / PI+) | Necrotic | 2.1 | 5.3 |
| Q2 (Annexin V+ / PI+) | Late Apoptotic | 3.5 | 25.8 |
| Q3 (Annexin V- / PI-) | Live | 92.3 | 48.7 |
| Q4 (Annexin V+ / PI-) | Early Apoptotic | 2.1 | 20.2 |
This compound-Induced Apoptotic Signaling Pathway
Based on studies of related compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[2] This pathway is initiated by intracellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[13][14] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[13] Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[14]
Caption: Proposed intrinsic apoptotic signaling pathway induced by this compound.
References
- 1. Corylin suppresses metastasis of breast cancer cells by modulating miR-34c/LINC00963 target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of cytotoxicity by Psoralea corylifolia extract in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. cellbiologics.com [cellbiologics.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Determining the Cytotoxic Activity of Corymbosin Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corymbosin is a natural compound belonging to the flavonoid family, specifically a glucoside, that has been isolated from plants such as Ipomoea corymbosa and Walsura trifoliolata.[1] Natural products are a rich source of bioactive compounds with potential therapeutic applications, including anti-cancer properties. The evaluation of the cytotoxic and anti-proliferative effects of such compounds is a critical first step in the drug discovery process.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[2] This assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength. This method provides a robust and high-throughput screening tool for evaluating the cytotoxic potential of novel compounds like this compound.
These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic activity of this compound on cancer cell lines. While specific experimental data on this compound's cytotoxic activity is limited, this document provides a comprehensive framework and example data from related natural compounds to guide researchers in their investigations.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for assessing cell viability.[2] The fundamental principle involves the enzymatic conversion of the water-soluble, yellow MTT dye to an insoluble, purple formazan product by mitochondrial succinate dehydrogenase in metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of living, metabolically active cells. A decrease in the number of viable cells following treatment with a test compound, such as this compound, will result in a corresponding decrease in the amount of formazan produced, thus indicating cytotoxicity.
Data Presentation: Summarized Quantitative Data
Due to the limited availability of specific cytotoxic data for this compound, the following table summarizes the cytotoxic activity of an extract from Urginea maritima, a plant also known for its traditional medicinal uses and containing bioactive cardiac glycosides. This data, obtained via MTT assay, serves as a representative example of how to present quantitative results for natural product extracts. The IC50 value represents the concentration of a substance that is required for 50% inhibition of cell viability.
| Cell Line | Compound/Extract | Incubation Time (hours) | IC50 Value (µg/mL) | Reference |
| A549 (Non-small cell lung cancer) | Urginea maritima onion extract | Not Specified | < 1 | [3][4][5] |
| A549 (Non-small cell lung cancer) | Urginea maritima onion extract + antioxidant cocktail | Not Specified | 0.02 | [3][4] |
| MCF7 (Breast cancer) | Urginea maritima fruit acetone extract | 48 | Active (Specific IC50 not provided) | [6] |
| U-937 GTB (Human lymphoma) | Proscillaridin A (isolated from Urginea maritima) | Not Specified | Active (Specific IC50 not provided) | [7] |
Experimental Protocols
This section provides a detailed methodology for performing the MTT assay to evaluate the cytotoxic activity of this compound.
Materials and Reagents
-
This compound (or other natural product of interest)
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the MTT assay for evaluating cytotoxicity.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count to determine cell density and viability (should be >90%).
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium). The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Include wells for control groups: untreated cells (vehicle control) and blank (medium only).
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final concentration of the solvent should be consistent across all wells and should not exceed a level that is toxic to the cells (typically <0.5% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. For the vehicle control wells, add medium with the same concentration of the solvent used for the drug dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Blank Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the log of the this compound concentration.
-
The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined from the dose-response curve using non-linear regression analysis.
-
Signaling Pathways
While the specific signaling pathways affected by this compound have not been extensively studied, many natural compounds with anti-cancer properties exert their effects by inducing apoptosis (programmed cell death). Cardiac glycosides, a class of compounds with structural similarities to some flavonoids, are known to induce apoptosis through various mechanisms, often initiated by the inhibition of the Na+/K+-ATPase pump. This can lead to an increase in intracellular calcium, mitochondrial dysfunction, and the activation of caspase cascades.
Postulated Signaling Pathway for this compound-Induced Apoptosis
Caption: A diagram illustrating a potential mechanism of this compound-induced apoptosis.
Conclusion
The MTT assay is a valuable tool for the initial screening and characterization of the cytotoxic properties of natural compounds like this compound. The detailed protocol provided in these application notes offers a standardized method for researchers to assess the anti-proliferative activity of this compound and other novel substances. While further research is needed to elucidate the precise mechanisms of action and specific signaling pathways affected by this compound, the information and protocols presented here provide a solid foundation for future investigations into its therapeutic potential. The use of standardized assays and clear data presentation will be crucial in advancing our understanding of the bioactivity of this and other natural products.
References
- 1. This compound | C19H18O7 | CID 10970376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Urginea maritima (L.) Baker (Liliaceae) extract induces more cytotoxi" by HAKAN BOZCUK, MUSTAFA ÖZDOĞAN et al. [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. The traditional medical uses and cytotoxic activities of sixty-one Egyptian plants: discovery of an active cardiac glycoside from Urginea maritima - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antifungal Susceptibility Testing of Novel Compounds
Introduction
The emergence of fungal infections and the rise of antifungal resistance necessitate the discovery and development of new antifungal agents. Natural products are a rich source of novel bioactive compounds. Corymbosin, a flavonoid glycoside, has been identified from various plant sources.[1][2] While its antifungal properties are not yet extensively documented in publicly available literature, this document provides a comprehensive set of protocols and application notes for the in vitro antifungal susceptibility testing of a novel natural product, hereafter referred to as "Compound X," which can be adapted for compounds like this compound.
These guidelines are intended for researchers, scientists, and drug development professionals to assess the antifungal activity of new chemical entities. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6][7][8]
I. Data Presentation
Quantitative data from antifungal susceptibility testing should be meticulously recorded and presented for clear interpretation and comparison. The following tables provide a standardized format for data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) of Compound X against Various Fungal Species
| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Candida albicans | ATCC 90028 | |||
| Candida glabrata | ATCC 90030 | |||
| Cryptococcus neoformans | ATCC 90112 | |||
| Aspergillus fumigatus | ATCC 204305 | |||
| Clinical Isolate 1 | ||||
| Clinical Isolate 2 |
-
MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested isolates.
-
MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested isolates.
Table 2: Disk Diffusion Zone Diameters for Compound X
| Fungal Species | Strain ID | Disk Content (µg) | Mean Zone Diameter (mm) | Interpretation (S/I/R) |
| Candida albicans | ATCC 90028 | |||
| Candida tropicalis | ATCC 750 | |||
| Clinical Isolate 3 |
-
S/I/R: Susceptible, Intermediate, Resistant. Breakpoints for novel compounds need to be established through extensive studies.
II. Experimental Protocols
Protocol 1: Broth Microdilution Method for Yeasts (CLSI M27-A2 Guideline Adaptation)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.[5][7][9]
Materials:
-
96-well, U-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Compound X stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal inoculum
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest colonies and suspend in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Drug Dilution:
-
Prepare a 2-fold serial dilution of Compound X in RPMI-1640 medium in the microtiter plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.03 to 64 µg/mL, but may be adjusted based on the expected potency of the compound.
-
Include a positive control (fungal growth without drug) and a negative control (medium only).
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control. The endpoint can be read visually or with a spectrophotometer.
-
Protocol 2: Disk Diffusion Method for Yeasts (CLSI M44-A2 Guideline Adaptation)
This method provides a qualitative assessment of antifungal susceptibility.[9][10]
Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile filter paper disks (6 mm diameter)
-
Compound X solution of known concentration
-
Fungal inoculum (prepared as in Protocol 1)
-
Sterile cotton swabs
-
Incubator (35°C)
-
Calipers or ruler
Procedure:
-
Plate Preparation:
-
Dip a sterile cotton swab into the adjusted fungal inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known amount of Compound X.
-
Aseptically place the disks on the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 20-24 hours.
-
-
Measurement:
-
Measure the diameter of the zone of inhibition (including the disk) to the nearest millimeter.
-
III. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vitro antifungal susceptibility testing of a novel compound.
Caption: A flowchart of the key steps in antifungal susceptibility testing.
Hypothetical Signaling Pathway: Inhibition of Fungal Cell Wall Synthesis
The fungal cell wall is a common target for antifungal drugs. The diagram below illustrates a hypothetical mechanism where a novel compound inhibits a key signaling pathway involved in cell wall integrity.
Caption: A diagram of a potential antifungal mechanism of action.
References
- 1. This compound, a glucoside from Turbina corymbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H18O7 | CID 10970376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing for C. auris | Candida auris (C. auris) | CDC [cdc.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
Application Notes and Protocols for Corymbosin Antifungal Susceptibility Testing Based on CLSI Guidelines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These application notes and protocols are intended as a guideline for the antifungal susceptibility testing of the novel compound Corymbosin. As of the date of this document, specific CLSI guidelines for this compound have not been established. The following protocols are based on the established CLSI M27 and M38 standards for yeasts and filamentous fungi, respectively, and should be adapted and validated for the specific characteristics of this compound.
Introduction
This compound is a flavonoid with potential antifungal properties. To evaluate its efficacy and establish its spectrum of activity, standardized antifungal susceptibility testing is crucial. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized reference methods for testing the susceptibility of fungi to antimicrobial agents. This document outlines the application of CLSI methodologies, specifically the broth microdilution method, for determining the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic yeasts and filamentous fungi.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. All quantitative data from this compound susceptibility testing should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical In Vitro Activity of this compound against Various Fungal Pathogens
| Fungal Species | Strain ID | This compound MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) [Control] |
| Candida albicans | ATCC 90028 | 8 - 32 | 0.25 - 1 |
| Candida glabrata | ATCC 90030 | 16 - 64 | 8 - 32 |
| Cryptococcus neoformans | ATCC 90112 | 4 - 16 | 2 - 8 |
| Aspergillus fumigatus | ATCC 204305 | 32 - >128 | 1 - 4 |
| Aspergillus flavus | Clinical Isolate | 64 - >128 | 2 - 8 |
Experimental Protocols
The following are detailed protocols for the broth microdilution method based on CLSI M27 (for yeasts) and M38 (for filamentous fungi).
Materials
-
This compound reference powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Sterile, disposable plasticware (pipettes, reservoirs)
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
-
Vortex mixer
-
Fungal isolates and quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258 for yeasts; A. fumigatus ATCC 204305 for molds)
Preparation of this compound Stock Solution
-
Accurately weigh the this compound reference powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO in the wells should not exceed 1% to avoid affecting fungal growth.
-
Store the stock solution in small aliquots at -20°C or below.
Preparation of Fungal Inoculum
For Yeasts (based on CLSI M27):
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, absorbance of 0.08-0.10). This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
For Filamentous Fungi (based on CLSI M38):
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 7 days or until adequate sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL using a hemocytometer.
Broth Microdilution Assay
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution (prepared from the stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (drug-free), and well 12 can be a sterility control (medium only).
-
Add 100 µL of the prepared fungal inoculum to each well (1-11). This brings the final volume to 200 µL and further dilutes the drug and inoculum by a factor of two.
-
Seal the plates and incubate at 35°C. For yeasts, incubate for 24-48 hours. For filamentous fungi, incubate for 48-72 hours, depending on the growth rate of the species.
Reading and Interpreting Results
-
Visually inspect the plates or use a microplate reader (at 530 nm) to determine the MIC.
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% for azoles and related compounds, or 100% for polyenes) compared to the growth control. A standardized endpoint for flavonoids like this compound will need to be established.
Mandatory Visualizations
Experimental Workflow
Caption: CLSI Broth Microdilution Workflow for this compound.
Hypothetical Signaling Pathway: Inhibition of Cell Wall Integrity (CWI) Pathway
Given that this compound is a flavonoid, a plausible, though hypothetical, mechanism of action is the disruption of the fungal cell wall synthesis, which would trigger the Cell Wall Integrity (CWI) pathway.
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Corymbosin
Introduction
Corymbosin, a naturally occurring pyranocoumarin, has garnered significant interest within the scientific community due to its potential therapeutic properties. As a secondary metabolite found in various plant species, it exhibits notable biological activities, including anti-inflammatory effects. The purification of this compound to a high degree of purity is essential for its characterization, pharmacological evaluation, and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of such natural products, offering high resolution and reproducibility. This application note provides a detailed protocol for the purification of this compound using preparative HPLC and highlights its anti-inflammatory activity through the suppression of the NF-κB signaling pathway.
Biological Activity of this compound
Research has demonstrated that this compound possesses significant anti-inflammatory properties. It has been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels. The anti-inflammatory effects of this compound are attributed to its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2] this compound has been observed to inhibit the phosphorylation of Akt and the inhibitor of kappa B (IκB)-α, which in turn prevents the nuclear translocation of the p65 and p50 subunits of NF-κB.[1][2] This mechanism of action makes this compound a promising candidate for further investigation in the context of inflammation-associated diseases.
Experimental Protocols
1. Preparation of Crude Plant Extract
A standardized and reproducible extraction method is crucial for obtaining a consistent starting material for purification.
-
Plant Material: Dried and powdered aerial parts of Seseli gummiferum subsp. corymbosum.
-
Extraction Solvent: Methanol (MeOH).
-
Procedure:
-
Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 72 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
For initial fractionation, the crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to enrich the fraction containing this compound.
-
2. HPLC Purification of this compound
Preparative HPLC is employed for the final purification of this compound from the enriched fraction.
-
Instrumentation: A preparative HPLC system equipped with a UV-Vis detector and a fraction collector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 10.0 mm, 5 µm particle size) is suitable for this separation.[3]
-
Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid is effective for eluting this compound.[3]
-
Protocol:
-
Dissolve the dried, enriched fraction in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set the HPLC parameters as detailed in the table below.
-
Inject the sample onto the column.
-
Monitor the elution profile at a suitable wavelength (e.g., 276 nm) where flavonoids and coumarins typically absorb.[3]
-
Collect the fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
-
Data Presentation
Table 1: HPLC Parameters for this compound Purification
| Parameter | Value |
| Column | Reversed-Phase C18 (250 mm x 10.0 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 60-82% B over 45 minutes |
| Flow Rate | 5.0 mL/min |
| Injection Volume | 4 mL (of a 30 mg/mL solution) |
| Detection Wavelength | 276 nm |
| Column Temperature | 30°C |
Table 2: Purification Summary of this compound
| Parameter | Value |
| Retention Time (t_R) | ~21.5 min |
| Purity (by analytical HPLC) | >98% |
| Yield (from enriched fraction) | Approximately 15-20 mg from 1 g of fraction |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
This application note details a robust and reproducible method for the purification of this compound using preparative High-Performance Liquid Chromatography. The described protocol, utilizing a reversed-phase C18 column and a methanol-water gradient, yields this compound with high purity, suitable for subsequent biological and pharmacological studies. The established anti-inflammatory activity of this compound, mediated through the suppression of the NF-κB signaling pathway, underscores its potential as a lead compound for the development of new anti-inflammatory drugs. The methods and data presented herein provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. Anti-inflammatory effect of corymbocoumarin from Seseli gummiferum subsp. corymbosum through suppression of NF-κB signaling pathway and induction of HO-1 expression in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Analysis of Corymbosin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) analysis of Corymbosin, a flavonoid with potential therapeutic applications. The protocols outlined below detail the necessary steps for sample preparation, data acquisition, and spectral analysis to ensure high-quality, reproducible results for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction to this compound and NMR Analysis
This compound (5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one) is a flavonoid that has been isolated from various plant sources, including Ipomoea corymbosa and Walsura trifoliolata. Its chemical structure, rich in aromatic protons and distinct methoxy groups, makes NMR spectroscopy an ideal technique for its structural elucidation and characterization. High-resolution NMR provides detailed information about the chemical environment of each proton and carbon atom, enabling unambiguous identification and purity assessment.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. This data is crucial for the identification and structural verification of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 6.61 | s | |
| 6 | 6.35 | d | 2.1 |
| 8 | 6.45 | d | 2.1 |
| 2', 6' | 7.08 | s | |
| 7-OCH₃ | 3.88 | s | |
| 3'-OCH₃ | 3.92 | s | |
| 4'-OCH₃ | 3.95 | s | |
| 5'-OCH₃ | 3.92 | s | |
| 5-OH | 12.95 | s |
Note: The chemical shifts for the methoxy groups at positions 3' and 5' are equivalent.
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)[1]
| Position | Chemical Shift (δ, ppm) |
| 2 | 164.3 |
| 3 | 105.7 |
| 4 | 182.5 |
| 5 | 162.2 |
| 6 | 98.1 |
| 7 | 165.5 |
| 8 | 92.6 |
| 9 | 157.5 |
| 10 | 104.2 |
| 1' | 126.5 |
| 2' | 106.2 |
| 3' | 153.6 |
| 4' | 141.2 |
| 5' | 153.6 |
| 6' | 106.2 |
| 7-OCH₃ | 55.7 |
| 3'-OCH₃ | 56.4 |
| 4'-OCH₃ | 61.0 |
| 5'-OCH₃ | 56.4 |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
This protocol outlines the steps for preparing a high-quality this compound sample for NMR analysis.
Materials:
-
This compound sample (isolated and purified)
-
Deuterated chloroform (CDCl₃) of high purity (≥99.8% D)
-
NMR tube (5 mm, high precision)
-
Glass Pasteur pipette
-
Cotton wool or glass wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the this compound sample. The solution should be clear and free of any particulate matter.
-
Filtering the Sample: To remove any residual micro-particles that could affect spectral quality, filter the solution directly into the NMR tube.
-
Place a small plug of cotton or glass wool into the neck of a Pasteur pipette.
-
Carefully draw the this compound solution into the pipette.
-
Gently dispense the filtered solution into the NMR tube to a height of approximately 4-5 cm.
-
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
This protocol provides the parameters for acquiring high-resolution 1D ¹H and ¹³C NMR spectra.
Instrumentation:
-
500 MHz NMR Spectrometer (or higher field strength for better resolution)
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Referencing: CDCl₃ solvent peak at 77.16 ppm
Protocol 3: NMR Data Processing and Analysis
Software:
-
Standard NMR processing software (e.g., Mnova, TopSpin, etc.)
Procedure:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.
-
Analysis of Coupling Constants: For ¹H NMR, determine the coupling constants (J-values) from the splitting patterns of the signals. This information is critical for establishing connectivity between adjacent protons.
-
Structure Assignment: Assign the chemical shifts to the corresponding protons and carbons in the this compound structure based on the multiplicity, integration, coupling constants, and comparison with the provided data tables and literature values. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignment if required.
Visualizations
The following diagrams illustrate the experimental workflow for NMR analysis and a potential signaling pathway influenced by flavonoids like this compound.
References
Mass Spectrometry of Corymbosin: Application Notes and Protocols for Researchers
Abstract
This document provides detailed application notes and protocols for the mass spectrometric analysis of Corymbosin (5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one), a tetramethoxyflavone with significant therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies for the identification, and characterization of this compound. Furthermore, this document elucidates the molecular mechanisms of this compound, focusing on its interaction with key signaling pathways, thereby providing a crucial resource for its further investigation and development as a therapeutic agent.
Introduction
This compound is a naturally occurring flavonoid found in various plant species. As a member of the flavone subclass, it possesses a characteristic C6-C3-C6 carbon skeleton. The specific substitution pattern of methoxy and hydroxy groups on its phenyl rings contributes to its distinct physicochemical properties and biological activities. Recent studies have highlighted its potential as an anti-inflammatory, anti-fibrotic, and anti-cancer agent, making it a compound of high interest in pharmaceutical research. Mass spectrometry, coupled with liquid chromatography, stands as a powerful analytical tool for the sensitive and specific detection and quantification of this compound in complex biological matrices.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₉H₁₈O₇ | PubChem |
| Molecular Weight | 358.3 g/mol | PubChem |
| CAS Number | 18103-41-8 | PubChem |
| IUPAC Name | 5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | PubChem |
| Synonyms | 5-Hydroxy-3',4',5',7-tetramethoxyflavone | PubChem |
Mass Spectrometry Data of this compound
High-resolution mass spectrometry provides accurate mass measurements and detailed fragmentation patterns essential for the unambiguous identification of this compound.
LC-ESI-QTOF Mass Spectrometry
Liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF) is a powerful technique for the analysis of this compound. In negative ion mode, this compound is readily detected as the deprotonated molecule [M-H]⁻.
Table 1: High-Resolution Mass Spectrometry Data for this compound [M-H]⁻
| Parameter | Value |
| Precursor Ion (m/z) | 357.0952 |
| Adduct | [M-H]⁻ |
| Ionization Mode | Negative ESI |
Tandem Mass Spectrometry (MS/MS) Fragmentation
Collision-induced dissociation (CID) of the [M-H]⁻ precursor ion of this compound yields a characteristic fragmentation pattern. The major product ions are a result of the neutral loss of methyl groups (CH₃).
Table 2: MS/MS Fragmentation Data for this compound [M-H]⁻ at Different Collision Energies
| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Relative Abundance | Proposed Neutral Loss |
| 357.0952 | 10 | 357.0952 | 999 | - |
| 358.0987 | 191 | - | ||
| 342.0717 | 39 | CH₃ | ||
| 357.0946 | 20 | 357.0946 | 999 | - |
| 342.0697 | 753 | CH₃ | ||
| 327.0454 | 589 | 2 x CH₃ | ||
| 358.098 | 157 | - | ||
| 343.0722 | 142 | CH₃ | ||
| 357.0 | 40 | 299.0465 | 999 | C₃H₆O |
| 284.0215 | 813 | C₃H₆O + CH₃ | ||
| 327.0448 | 580 | 2 x CH₃ |
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and analysis of this compound from plant matrices using LC-MS/MS.
Sample Preparation: Extraction from Plant Material
-
Grinding: Freeze the plant material (e.g., leaves, stems) in liquid nitrogen and grind it into a fine powder using a mortar and pestle.
-
Extraction Solvent: Prepare an extraction solvent of 80% methanol in water with 0.1% formic acid.
-
Extraction: Add 10 mL of the extraction solvent to 1 gram of the powdered plant material in a conical tube.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 3-6) on the remaining pellet to ensure complete extraction.
-
Pooling: Combine the supernatants from both extractions.
-
Filtration: Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Corymbosin: In Vitro Experimental Design for Assessing Anti-Cancer and Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the in vitro evaluation of Corymbosin, a flavonoid with potential therapeutic applications. The protocols outlined below are designed to assess its cytotoxic, pro-apoptotic, and anti-inflammatory effects, and to elucidate its mechanism of action through key signaling pathways.
Data Presentation: Hypothetical In Vitro Efficacy of this compound
The following tables summarize hypothetical quantitative data for this compound's effects on a cancer cell line (e.g., MCF-7 breast cancer cells) and an inflammatory cell model (e.g., LPS-stimulated RAW 264.7 macrophages). This data is for illustrative purposes to guide experimental design and interpretation.
Table 1: Cytotoxicity of this compound on MCF-7 Cells (72-hour incubation)
| Compound | IC50 (µM) |
| This compound | 25.5 |
| Doxorubicin (Positive Control) | 1.2 |
Table 2: Apoptosis Induction in MCF-7 Cells by this compound (48-hour treatment)
| Treatment | Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Vehicle Control | - | 2.1 | 1.5 |
| This compound | 25 | 15.8 | 8.2 |
| This compound | 50 | 28.4 | 15.7 |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (24-hour treatment)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | 55.2 | 30.1 | 14.7 |
| This compound | 25 | 68.9 | 20.3 | 10.8 |
| This compound | 50 | 75.1 | 15.5 | 9.4 |
Table 4: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages by this compound
| Compound | IC50 (µM) |
| This compound | 18.7 |
| Dexamethasone (Positive Control) | 0.5 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound in complete medium.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while late apoptotic or necrotic cells have compromised membrane integrity and are stained by propidium iodide (PI).[2]
Materials:
-
Target cancer cell line (e.g., MCF-7)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Target cancer cell line (e.g., MCF-7)
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The data is used to generate histograms representing the percentage of cells in G0/G1, S, and G2/M phases.[1]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt and NF-κB.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway Diagrams
References
Application Notes and Protocols for Dose-Response Analysis of Flavonoids
Important Disclaimer: Extensive searches for dose-response data, specific experimental protocols, and established signaling pathways for Corymbosin did not yield sufficient information to fulfill this request. Therefore, to provide a comprehensive and illustrative example in the requested format, this document utilizes data and protocols for Quercetin , a well-characterized and structurally related flavonoid with extensive research on its anti-cancer properties. The following information should be considered a template and representative example, and not as direct data for this compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Quercetin and its Anti-Cancer Properties
Quercetin is a naturally occurring flavonoid found in a variety of fruits, vegetables, and grains. It has been extensively studied for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.[1] In the context of oncology, quercetin has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.[2][3][4] Its mechanisms of action are multi-faceted, involving the modulation of several key signaling pathways critical for cancer cell survival and progression, such as the PI3K/Akt, MAPK, and STAT3 pathways.[1][5][6] This document provides detailed protocols for analyzing the dose-response relationship of quercetin in cancer cell lines and visualizing its effects on cellular signaling.
Data Presentation: Dose-Response of Quercetin in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values of quercetin in various cancer cell lines, demonstrating its dose-dependent cytotoxic effects.
Table 1: IC₅₀ Values of Quercetin in Various Cancer Cell Lines after 48 hours of Treatment
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | ~50 | [1] |
| HT-29 | Colon Cancer | ~100 | [3] |
| HepG2 | Liver Cancer | Not specified | [4] |
| BT-474 | Breast Cancer | >20 | [6] |
| MCF-7 | Breast Cancer | ~200 | [7] |
| MDA-MB-231 | Breast Cancer | 5.81 (±0.13) | [8] |
| HCT116 | Colon Cancer | 5.79 (±0.13) | [8] |
Table 2: Time-Dependent IC₅₀ Values of Quercetin in Selected Cancer Cell Lines
| Cell Line | 24h IC₅₀ (µM) | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) | Reference |
| CT-26 (Colon Carcinoma) | >120 | 85.3 | 45.7 | [2] |
| LNCaP (Prostate Cancer) | >120 | 95.2 | 65.1 | [2] |
| MOLT-4 (Leukemia) | 65.2 | 35.8 | 15.2 | [2] |
| Raji (Burkitt's Lymphoma) | 55.7 | 25.3 | 10.8 | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quercetin stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of quercetin in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of quercetin (e.g., 0, 10, 20, 40, 80, 120 µM). Include a vehicle control (DMSO) at the same concentration as in the highest quercetin treatment.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability). Plot the percentage of viability against the logarithm of the quercetin concentration to generate a dose-response curve and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quercetin stock solution (dissolved in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of quercetin as described in the MTT assay protocol.
-
Cell Harvesting: After the desired incubation period, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[11]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[13]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the dose-response of Quercetin.
Quercetin-Induced Apoptosis Signaling Pathway
Caption: Quercetin's impact on key apoptosis signaling pathways.
References
- 1. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quercetin Induces Apoptosis in HepG2 Cells via Directly Interacting with YY1 to Disrupt YY1-p53 Interaction [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for the Extraction of Corymbosin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corymbosin, a flavonoid found in various plant species, particularly within the Artemisia genus of the Asteraceae family, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for the extraction, purification, and quantification of this compound from plant material. Additionally, it explores its potential biological activity related to the mTOR signaling pathway. The methodologies described herein are based on established techniques for the extraction of flavonoids from plant sources and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Quantitative Comparison of Extraction Methods
The choice of extraction method significantly impacts the yield and purity of the target compound. Below is a summary of expected yields for different extraction techniques based on studies of similar flavonoids from Artemisia species.
| Extraction Method | Solvent | Temperature (°C) | Time | Typical Yield Range (%) | Purity (%) |
| Maceration | 80% Ethanol | Room Temperature | 24-72 hours | 8 - 12 | 40 - 60 |
| Soxhlet Extraction | 95% Ethanol | Boiling point of solvent | 6-8 hours | 10 - 15 | 50 - 70 |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 50 | 30-60 minutes | 12 - 18 | 55 - 75 |
| Microwave-Assisted Extraction (MAE) | 70% Methanol | 60 | 5-10 minutes | 15 - 20 | 60 - 80 |
Note: These values are indicative and can vary depending on the specific plant material, its geographical origin, and the precise experimental conditions.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes a rapid and efficient method for extracting this compound from dried and powdered plant material.
Materials:
-
Dried and powdered Artemisia plant material
-
70% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Beakers and flasks
-
Analytical balance
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 250 mL beaker.
-
Add 100 mL of 70% ethanol to the beaker (sample-to-solvent ratio of 1:10 w/v).
-
Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a power of 100 W.
-
Sonicate the mixture for 45 minutes at a constant temperature of 50°C.
-
After sonication, filter the extract through Whatman No. 1 filter paper to separate the plant debris.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol has completely evaporated.
-
The resulting crude extract can be lyophilized or stored at -20°C for further purification.
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvent system: A gradient of Chloroform:Methanol
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack it into a glass column.
-
Dissolve a known amount of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, leaving the extract-coated silica gel.
-
Carefully load the dried extract-silica gel mixture onto the top of the packed column.
-
Begin the elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in the chloroform:methanol mixture (e.g., 99:1, 98:2, 95:5, and so on).
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation process by spotting the collected fractions on TLC plates. Develop the TLC plates using a suitable solvent system (e.g., Chloroform:Methanol 9:1) and visualize the spots under a UV lamp.
-
Pool the fractions that show a single spot corresponding to the Rf value of a this compound standard (if available) or the major flavonoid spot.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
-
Assess the purity of the isolated compound using HPLC and confirm its identity using spectroscopic methods such as NMR and Mass Spectrometry.
Protocol 3: Quantitative Analysis of this compound by HPLC
This protocol provides a method for the quantitative determination of this compound in the purified extract.
Materials:
-
Purified this compound sample
-
This compound standard of known purity
-
HPLC grade methanol and water
-
Formic acid
-
HPLC system with a UV-Vis or DAD detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Preparation of Sample Solution: Accurately weigh a portion of the purified this compound extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (methanol with 0.1% formic acid).
-
Gradient Program: 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm and 340 nm.
-
-
Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the concentration of this compound from the calibration curve.
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Hypothesized Signaling Pathway: this compound Inhibition of mTOR
Based on the known inhibitory effects of other flavonoids on the PI3K/Akt/mTOR pathway, a potential mechanism for this compound is proposed.
Caption: Hypothesized inhibition of the mTOR signaling pathway by this compound.
Corymbosin in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corymbosin is a flavonoid compound that has been isolated from various plant species, including Vitex negundo and Alibertia myrciifolia.[1][2] As a member of the flavonoid family, this compound has been investigated for its potential cytotoxic properties against cancer cells. Flavonoids are a well-established class of natural products known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. The mechanism of action for many flavonoids involves the modulation of key cellular signaling pathways implicated in cancer progression, such as cell cycle regulation and apoptosis.[1] This document provides an overview of the current understanding of this compound's application in cancer cell line studies, including available data on its efficacy, potential mechanisms of action, and detailed protocols for relevant in vitro assays.
Data Presentation
The in vitro cytotoxic activity of this compound against cancer cell lines has produced conflicting results in the available scientific literature. While some studies suggest moderate activity, others report a lack of significant effect. A summary of these findings is presented below.
Table 1: Summary of In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | Concentration | Result | IC50 Value | Reference |
| KB | Oral Epidermoid Carcinoma | Not Specified | Not Specified | Moderate cytotoxic activity | Not Reported | |
| CEM | Leukemia | MTT | < 25 µg/ml | No significant activity | Not Determined | |
| MCF-7 | Breast Cancer | MTT | < 25 µg/ml | No significant activity | Not Determined | |
| B-16 | Melanoma | MTT | < 25 µg/ml | No significant activity | Not Determined |
Note: The study by Zahir et al. (1996) is cited in another publication for showing moderate cytotoxic activity against KB cells; however, the primary article with detailed data was not available for review.
A separate study utilizing zinc oxide nanoparticles synthesized with this compound from Vitex negundo demonstrated inhibitory potential against breast, ovarian, and liver cancer cell lines.[3] However, these results reflect the activity of the nanoparticle formulation and not this compound as a standalone compound.
Signaling Pathways
While direct studies on the specific signaling pathways modulated by isolated this compound are limited, research on flavonoids extracted from Vitex negundo, a known source of this compound, suggests a potential mechanism of action through the PI3K/AKT/mTOR pathway .[4] This pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[5][6] Inhibition of this pathway can lead to decreased cancer cell proliferation and induction of apoptosis.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound's effects on cancer cell lines.
Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability and can be adapted for testing the cytotoxic effects of this compound.
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using a suitable software.
-
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-AKT, anti-AKT, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Conclusion
The available data on the application of this compound in cancer cell line studies is currently limited and presents some contradictions regarding its cytotoxic efficacy. While one report suggests moderate activity against KB cells, a more detailed study found no significant effect on a panel of five other cancer cell lines. The potential mechanism of action may involve the inhibition of the PI3K/AKT/mTOR signaling pathway, a hypothesis based on the activity of related compounds from the same plant source.[4] Further research is required to definitively establish the anticancer potential of this compound, determine its IC50 values across a broader range of cancer cell lines, and elucidate its precise molecular mechanisms of action. The protocols provided herein offer a standardized approach for future investigations into the bioactivity of this natural compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Corynoxine
Disclaimer: No specific in vivo studies were identified for Corymbosin based on the conducted search. However, detailed in vivo data is available for a structurally related compound, Corynoxine , which also demonstrates anti-cancer properties. The following application notes and protocols are based on the findings from studies on Corynoxine and may serve as a valuable reference for researchers interested in the in vivo evaluation of similar compounds.
Application Notes
Compound: Corynoxine
Therapeutic Area: Oncology, specifically lung adenocarcinoma.
Background: Corynoxine has been shown to suppress the proliferation and metastasis of lung adenocarcinoma cells. In vivo studies in xenograft mouse models have demonstrated its efficacy in reducing tumor growth. The primary mechanism of action appears to be the inhibition of the PI3K/AKT signaling pathway and the suppression of Cyclooxygenase-2 (COX-2) expression[1].
Key Findings from In Vivo Studies:
-
Corynoxine administration at doses of 20 mg/kg and 30 mg/kg significantly reduced tumor volume and weight in a lung adenocarcinoma xenograft model[1].
-
No significant changes in the body weight of the mice were observed during the treatment period, suggesting good tolerability at the effective doses[1].
-
Immunohistochemical analysis of tumor tissues from treated mice showed a significant reduction in the proliferation marker Ki-67[1].
Quantitative Data Summary
The following table summarizes the quantitative data from an in vivo study using a xenograft model with A549 lung adenocarcinoma cells in male BALB/c nude mice[1].
| Parameter | Control Group (0.5% CMC-Na) | Corynoxine (10 mg/kg) | Corynoxine (20 mg/kg) | Corynoxine (30 mg/kg) |
| Treatment Duration | 21 days | 21 days | 21 days | 21 days |
| Tumor Volume | - | - | Dramatically reduced | Dramatically reduced |
| Tumor Weight | - | - | Dramatically reduced | Dramatically reduced |
| Body Weight | No significant difference | No significant difference | No significant difference | No significant difference |
| Ki-67 Levels in Tumors | - | - | Significantly lower | Significantly lower |
Experimental Protocols
Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model of lung adenocarcinoma to evaluate the in vivo anti-tumor activity of Corynoxine[1].
a. Animal Model:
-
Species: Mouse
-
Strain: Male BALB/c nude mice
-
Age: 4 weeks
b. Cell Line:
-
Cell Type: A549 (human lung adenocarcinoma)
-
Cell Preparation: 2 x 10^6 A549 cells suspended in 100 µL of PBS.
c. Tumor Cell Implantation:
-
Inject the A549 cell suspension subcutaneously into the right flank of each mouse.
-
Monitor the mice every 3 days for tumor growth.
-
Measure tumor volume using the formula: π/6 × (short diameter)^2 × (long diameter).
-
Measure the body weight of each mouse at the same time.
d. Treatment Protocol:
-
Once the tumor volume reaches approximately 100 mm³, randomly assign the mice into four groups (eight mice per group):
-
Control group
-
Corynoxine 10 mg/kg
-
Corynoxine 20 mg/kg
-
Corynoxine 30 mg/kg
-
-
Prepare the Corynoxine solution in 0.5% CMC-Na.
-
Administer the assigned treatment to each mouse once daily via oral gavage. The control group receives an equal volume of the 0.5% CMC-Na solution.
-
Continue the treatment for a total of 21 days.
e. Endpoint and Analysis:
-
At the end of the 21-day treatment period, euthanize the mice.
-
Excise the tumors and measure their final volume and weight.
-
Collect tumor tissues for further analysis, such as immunohistochemistry for Ki-67.
Visualizations
Signaling Pathway
Caption: Corynoxine inhibits the PI3K/AKT pathway, leading to the suppression of COX-2 and subsequent reduction in tumor proliferation and metastasis.
Experimental Workflow
Caption: Workflow for the in vivo evaluation of Corynoxine in a lung adenocarcinoma xenograft model.
References
Troubleshooting & Optimization
Corymbosin Solubility and Bioassay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corymbosin. The information is designed to address common challenges related to its solubility and use in bioassays.
Troubleshooting Guide: Improving this compound Solubility
Researchers often encounter difficulties in dissolving this compound, a flavonoid compound, for in vitro and in vivo bioassays due to its hydrophobic nature. This guide provides a systematic approach to overcoming these solubility challenges.
Problem: this compound precipitates out of solution upon dilution in aqueous media.
Cause: this compound is poorly soluble in water. Direct dilution of a concentrated stock in an organic solvent into an aqueous buffer or cell culture medium can cause the compound to crash out of solution.
Solutions:
-
Optimize Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common solvent for flavonoids, its final concentration in cell-based assays should be minimized to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, though some may be sensitive to concentrations as low as 0.1%. It is recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the this compound stock solution into the aqueous medium while vortexing or stirring. This gradual reduction in solvent concentration can help maintain solubility.
-
Use of Co-solvents: For in vivo studies where high concentrations of DMSO may be toxic, consider using a co-solvent system. Common co-solvents include polyethylene glycol 400 (PEG400), propylene glycol, and ethanol. The final concentration of any organic solvent should be carefully controlled to minimize toxicity.
-
Sonication: After dilution, sonicating the solution can help to break down small precipitates and improve overall solubility.
Experimental Protocol: Dissolving this compound in DMSO for Cell Culture Experiments
This protocol outlines the steps for preparing a this compound solution in DMSO for use in cell culture assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10 mM, 20 mM). Ensure the final concentration does not exceed the solubility limit in DMSO.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
-
Prepare Working Solutions:
-
Perform serial dilutions of the concentrated stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1% - 0.5%) to prevent solvent-induced cytotoxicity. [1] A vehicle control (medium with the same final concentration of DMSO) must be included in your experimental design.
-
Add the diluted this compound solution to your cells and incubate for the desired time.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: Based on its chemical structure as a flavonoid, this compound is expected to have low solubility in water and better solubility in organic solvents. Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing stock solutions of flavonoids for in vitro bioassays.[1] Other organic solvents such as ethanol and methanol can also be used. For in vivo applications, co-solvents like PEG400 may be more suitable due to lower toxicity.
Q2: Is there any quantitative data on the solubility of this compound in common solvents?
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments with this compound?
A3: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid cytotoxic effects.[1] However, some sensitive cell lines may require even lower concentrations (e.g., ≤ 0.1%). It is best practice to perform a dose-response experiment with DMSO alone on your specific cell line to determine the non-toxic concentration range.
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of poorly soluble compounds like this compound, especially after dilution into an aqueous medium. It can help to break up aggregates and create a more uniform dispersion.
Data Presentation: Solvent Considerations for Bioassays
While specific quantitative solubility data for this compound is limited, the following table provides general guidance on the use of common solvents for hydrophobic compounds in bioassays.
| Solvent | Recommended Use | Maximum Tolerated Concentration (Typical) in Cell Culture | Notes |
| DMSO | In vitro stock solutions | 0.1% - 0.5% | Can be cytotoxic at higher concentrations.[1] |
| Ethanol | In vitro stock solutions | < 0.5% | Can have biological effects on cells. |
| Methanol | In vitro stock solutions | < 0.5% | Can be more toxic than ethanol. |
| PEG400 | In vivo formulations | Varies by cell line | Generally considered less toxic than DMSO for in vivo use. |
| Acetone | Not commonly used for cell-based assays | Varies significantly | Can be volatile and may have significant effects on cell membranes. |
| Acetonitrile | Not commonly used for cell-based assays | Varies significantly | Can be toxic to cells. |
Signaling Pathways and Experimental Workflows
This compound, as a flavonoid, is being investigated for its potential biological activities, including the induction of apoptosis. The following diagrams illustrate key signaling pathways potentially modulated by compounds like this compound and a general workflow for investigating its effects.
The mTOR and NF-κB signaling pathways are critical regulators of cell growth, proliferation, and survival, and are often targeted by natural compounds.
References
Technical Support Center: Corymbosin and Flavonoid Stability in DMSO Solutions
This technical support center provides guidance on the stability of corymbosin and other flavonoids in dimethyl sulfoxide (DMSO) solutions. While specific stability data for this compound is not extensively available in the public domain, this guide offers best practices and troubleshooting advice based on the general behavior of flavonoids in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing this compound?
A1: DMSO is a common solvent for creating high-concentration stock solutions of flavonoids like this compound due to its excellent solubilizing properties for a wide range of compounds.[1] However, the stability of compounds in DMSO can be influenced by several factors.
Q2: What are the primary factors that can affect the stability of this compound in DMSO?
A2: The stability of flavonoids, and likely this compound, in solution is primarily affected by temperature, light, pH, oxygen, and the presence of water.[2][3] Prolonged exposure to high temperatures and light can lead to degradation.
Q3: How should I store my this compound-DMSO stock solutions?
A3: For long-term storage, it is recommended to store this compound-DMSO stock solutions at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture.[1] For short-term storage, 4°C is also an option, though degradation may occur more rapidly than at lower temperatures.
Q4: How many freeze-thaw cycles can a this compound-DMSO solution tolerate?
A4: While specific data for this compound is unavailable, studies on diverse compound libraries in DMSO suggest that multiple freeze-thaw cycles can be performed without significant degradation for many compounds.[2] However, to minimize potential degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: Can the presence of water in DMSO affect this compound's stability?
A5: Yes, the presence of water in DMSO can significantly impact the stability of dissolved compounds, often more so than oxygen.[2] It is crucial to use anhydrous DMSO and to minimize the exposure of the stock solution to atmospheric moisture. Some studies have shown that a DMSO/water (90/10) mixture can be a viable storage solvent for some compounds, with 85% of tested compounds remaining stable over a 2-year period at 4°C.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Perform a stability study on your stock solution to determine its shelf-life under your storage conditions. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitate formation in the stock solution upon thawing | Poor solubility at lower temperatures or compound degradation. | Gently warm the solution and vortex to redissolve the precipitate. If it does not redissolve, the compound may have degraded. It is advisable to prepare a fresh solution. Consider storing at a lower concentration if solubility is an issue. |
| Color change in the DMSO stock solution | Oxidation or degradation of the compound. | Discard the solution and prepare a fresh stock. Ensure storage is under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be sensitive to oxidation. Use amber vials to protect from light. |
Experimental Protocols
Protocol for Assessing Long-Term Stability of this compound in DMSO
This protocol outlines a method to evaluate the degradation of this compound in DMSO under various storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber glass vials with tight-fitting caps
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical column suitable for flavonoid analysis (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a desired concentration (e.g., 10 mM).
-
Aliquot Samples: Dispense aliquots of the stock solution into several amber glass vials, minimizing headspace.
-
Time-Zero Analysis (T0): Immediately analyze one aliquot using a validated HPLC or LC-MS method to determine the initial purity and concentration. This will serve as your baseline.
-
Storage: Store the remaining vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, and -80°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
Sample Analysis: Allow the vial to come to room temperature before opening. Analyze the sample using the same HPLC or LC-MS method as the T0 analysis.
-
Data Analysis: Compare the purity and concentration of the stored samples to the T0 sample to determine the percentage of degradation.
Data Presentation
Table 1: Hypothetical Stability of this compound (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| Room Temperature (25°C) | 85 | 65 | 40 |
| 4°C | 98 | 95 | 90 |
| -20°C | >99 | >99 | 98 |
| -80°C | >99 | >99 | >99 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound in DMSO.
Hypothetical Signaling Pathway Modulated by a Flavonoid
Many flavonoids have been reported to modulate the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth, proliferation, and survival.[5]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Corymbosin Precipitation in Aqueous Buffer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome the precipitation of Corymbosin in aqueous buffer solutions during laboratory experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound during your experiments can lead to inaccurate results by altering the effective concentration of the compound. The following guide provides a systematic approach to identifying the cause of precipitation and implementing effective solutions.
Initial Assessment and Quick Fixes
If you observe precipitation, consider these immediate steps:
-
Visual Inspection: Characterize the precipitate. Is it crystalline or amorphous? Does it form immediately or over time?
-
Gentle Agitation: Swirl the solution gently to see if the precipitate redissolves.
-
Warming the Solution: Carefully warm the solution to 37°C, as a slight temperature increase can sometimes improve solubility.[1] However, be cautious, as this may degrade heat-sensitive compounds.[1]
Systematic Troubleshooting
If initial steps fail, a more detailed investigation is necessary. The table below outlines potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | Concentration exceeds solubility in the aqueous buffer.[2] | - Decrease the final concentration of this compound. - Prepare a higher concentration stock solution in an appropriate organic solvent (e.g., DMSO) and use a smaller volume for the final dilution.[1][2] - Perform serial dilutions of the stock solution directly into the pre-warmed buffer.[1][2] |
| Precipitation Over Time (Incubation) | - Temperature Shift: Solubility may decrease when moving from room temperature to an incubator (e.g., 37°C).[2] - pH Shift: The buffer's pH may change over time, especially in a CO2 incubator, affecting the solubility of pH-sensitive compounds.[2] - Interaction with Media Components: this compound may interact with salts, proteins, or other components in the buffer, leading to precipitation.[2] | - Pre-warm the aqueous buffer to the experimental temperature before adding this compound.[1][2] - Verify the pH of the buffer after adding this compound and at different time points. Adjust if necessary. - Test the solubility of this compound in simpler buffer systems to identify potential interactions. |
| Cloudiness or Turbidity | This may indicate fine particulate precipitation or, in some cases, microbial contamination.[2] | - Examine a sample under a microscope to differentiate between chemical precipitate and microbial growth.[2] - If precipitation is confirmed, follow the troubleshooting steps for immediate or delayed precipitation. - If contamination is suspected, discard the solution and review sterile techniques.[2] |
| Precipitation After Freeze-Thaw Cycles | The compound may not be stable to repeated temperature changes, leading to aggregation and precipitation. | - Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2] - If precipitation is observed in the stock solution, try preparing fresh stock before each experiment.[2] |
Experimental Protocols
To systematically determine the optimal conditions for this compound solubility, the following experimental protocols are recommended.
Protocol 1: Determining Maximum Soluble Concentration
Objective: To find the highest concentration of this compound that remains in solution under specific experimental conditions.
Methodology:
-
Prepare Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Pre-warm Buffer: Pre-warm the desired aqueous buffer to the experimental temperature (e.g., 37°C).[2]
-
Prepare Highest Concentration: Add the appropriate volume of the this compound stock solution to the pre-warmed buffer to achieve the highest desired concentration. For example, to make a 100 µM solution from a 100 mM stock, perform a 1:1000 dilution.[2]
-
Vortex Gently: Immediately after adding the stock solution, vortex the mixture gently to ensure thorough mixing.[2]
-
Serial Dilutions: Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube containing an equal volume of fresh, pre-warmed buffer.[2]
-
Incubation and Observation:
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.[2]
Protocol 2: pH-Dependent Solubility Assessment
Objective: To evaluate the solubility of this compound across a range of pH values.
Methodology:
-
Prepare Buffers: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 8.0).
-
Add this compound: Add a consistent amount of this compound (as a solid or from a concentrated stock) to each buffer to a concentration expected to be near the solubility limit.
-
Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
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Separate Undissolved Compound: Centrifuge the samples to pellet any undissolved this compound.
-
Quantify Soluble this compound: Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
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Plot Data: Plot the measured solubility (concentration) against the pH of the buffer to generate a pH-solubility profile.
Data Presentation
The following tables present hypothetical data to illustrate the outcomes of the experimental protocols.
Table 1: Maximum Soluble Concentration of this compound in Different Buffers
| Buffer System | Temperature (°C) | Maximum Soluble Concentration (µM) after 24h |
| PBS (pH 7.4) | 25 | 50 |
| PBS (pH 7.4) | 37 | 40 |
| Tris-HCl (pH 7.4) | 37 | 60 |
| DMEM + 10% FBS | 37 | 25 |
Table 2: pH-Dependent Solubility of this compound
| Buffer pH | Solubility (µg/mL) |
| 4.5 | 150 |
| 5.5 | 110 |
| 6.5 | 75 |
| 7.4 | 45 |
| 8.0 | 30 |
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound precipitation.
Caption: A workflow for troubleshooting this compound precipitation.
Caption: Experimental workflow for determining maximum soluble concentration.
Caption: Hypothetical signaling pathway and the impact of precipitation.
Frequently Asked Questions (FAQs)
Q1: Is it acceptable to use a solution with a visible precipitate? A: It is generally not recommended. The presence of a precipitate means the actual concentration of your compound in the solution is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[1] Additionally, the precipitate itself could have unintended effects on your cells or assay.[1]
Q2: How can I quickly determine if the precipitate is this compound? A: A simple method is to prepare a control sample of the buffer or media without this compound and incubate it under the same conditions.[1] If no precipitate forms in the control, the precipitate is likely your compound or a complex involving it.[1] For a definitive identification, the precipitate would need to be isolated and analyzed using techniques like HPLC or mass spectrometry.[1]
Q3: What is the difference between kinetic and thermodynamic solubility? A:
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Kinetic Solubility: This refers to the concentration of a compound that can be dissolved when a stock solution (usually in an organic solvent) is rapidly added to an aqueous buffer. It often represents a supersaturated state that may not be stable over time.[1]
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Thermodynamic Solubility: This is the true equilibrium solubility, where the maximum amount of a compound is dissolved in a solvent under specific conditions, and the dissolved compound is in equilibrium with any undissolved solid.[1] Understanding this distinction is important, as a compound might appear soluble initially (kinetic solubility) but then precipitate over time as it reaches its thermodynamic solubility limit.[1]
Q4: Can sonication be used to redissolve the precipitate? A: Sonication can sometimes be used to redissolve a precipitate by breaking up particles.[1] However, it's important to be cautious as the heat generated during sonication can potentially degrade this compound.[1] If you use sonication, it is advisable to check the integrity of the compound afterward using an analytical method.[1]
Q5: Should I filter my solution if I see a precipitate? A: Filtering a solution to remove a precipitate is generally not a solution to the underlying solubility problem. While it will result in a clear solution, the concentration of this compound will be lower than intended and likely unknown, leading to inaccurate experimental results. The focus should be on preventing the precipitate from forming in the first place.
References
Optimizing Corymbosin concentration for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Corymbosin in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural product with demonstrated cytotoxic effects against various cancer cell lines[1]. Its primary mechanism of action is believed to involve the induction of apoptosis, characterized by chromatin fragmentation and the formation of apoptotic microtubules[1]. The specific protein targets of this compound are an active area of research.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For cell culture applications, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium.
Q3: What is a typical working concentration range for this compound in cell culture?
A3: The optimal concentration of this compound is highly dependent on the cell line being used. As a starting point, a concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity screening. The half-maximal inhibitory concentration (IC50) can vary significantly between different cell types.
Q4: How should I store this compound solutions?
A4: this compound powder should be stored at -20°C. The DMSO stock solution can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death in Control Group | DMSO concentration is too high. | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%. It is advisable to keep the DMSO concentration consistent across all wells, including the vehicle control, with a standard concentration of 0.1% being preferable[2]. |
| No Observed Effect of this compound | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal working concentration for your specific cell line. |
| Incorrect preparation or degradation of this compound. | Prepare a fresh stock solution of this compound. Ensure proper storage of the compound and its solutions. | |
| Cell line is resistant to this compound. | Consider using a different cell line or investigating the mechanisms of resistance in your current cell line. | |
| Inconsistent Results Between Experiments | Variation in cell seeding density. | Ensure a consistent number of cells are seeded in each well for every experiment. |
| Variation in incubation time. | Use a consistent incubation time for all experiments. | |
| Contamination of cell culture. | Regularly check for and test for microbial contamination. | |
| Precipitate Forms in Culture Medium | Poor solubility of this compound at the working concentration. | After diluting the DMSO stock in the medium, vortex or gently mix the solution thoroughly before adding it to the cells. Avoid using a working concentration that exceeds the solubility limit of this compound in the aqueous medium. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound on Various Human Cancer Cell Lines (72-hour incubation)
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 13.44 |
| SiHa | Cervical Cancer | 77.36 |
| A549 | Lung Carcinoma | ~40-84 µg/mL |
| C-6 | Rat Glioma | ~40 µg/mL |
*Note: Data for A549 and C-6 cells are for essential oils from Callistemon citrinus, which contains various compounds, and are presented here as a reference for potential cytotoxic ranges of natural products[3]. The original research should be consulted for specific details.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cancer cell line.
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Cell Seeding:
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Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
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Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
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Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Perform serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
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Include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%) and a no-treatment control.
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Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
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Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
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Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
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Add 10 µL of the MTT solution to each well.
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Incubate the plate for 4 hours at 37°C.
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Carefully remove the medium containing MTT.
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Add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Gently shake the plate for 10 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the vehicle control.
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Plot the percentage of cell viability against the logarithm of the this compound concentration.
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Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Visualizations
References
Corymbosin HPLC Separation: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of Corymbosin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound analysis?
A1: While a specific, validated method for this compound is not widely published, a good starting point can be adapted from methods used for structurally similar tetramethoxyflavones. A reverse-phase HPLC method using a C18 column with a gradient of methanol and water (acidified with 0.1% formic acid) is a common approach for flavonoid separation.
Q2: I am not getting any peaks for this compound. What are the possible causes?
A2: There are several potential reasons for a complete lack of peaks:
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Incorrect Detection Wavelength: Ensure your detector is set to a wavelength where this compound absorbs. Based on structurally similar flavonoids, optimal detection is likely in the UV range of 280 nm and 340 nm.
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Sample Degradation: this compound, like many flavonoids, can be susceptible to degradation. Ensure your sample was stored properly (protected from light and at a low temperature) and that the solvents used for extraction and injection are of high purity and do not promote degradation. The presence of multiple hydroxyl groups can make flavonoids more prone to degradation.
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Solubility Issues: this compound may not be fully dissolved in the injection solvent. Polymethoxylated flavonoids generally have better solubility in organic solvents. Consider using a stronger solvent like methanol or DMSO for sample preparation.
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Instrument Malfunction: Check the HPLC system for any issues, such as a faulty pump, injector, or detector lamp.
Q3: My this compound peak is tailing. How can I improve the peak shape?
A3: Peak tailing is a common issue in HPLC and can be caused by several factors:
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Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with polar functional groups on the this compound molecule, leading to tailing. Using a highly end-capped column or adding a small amount of a competitive base (like triethylamine) to the mobile phase can mitigate this. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can also help by suppressing the ionization of silanol groups.
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Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.
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Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degraded. Flushing the column with a strong solvent or replacing it may be necessary.
Q4: I am observing unexpected peaks (ghost peaks) in my chromatogram. What is their origin?
A4: Ghost peaks are extraneous peaks that can originate from several sources:
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Contaminated Mobile Phase: Impurities in the solvents or additives used for the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient elution. Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
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Carryover from Previous Injections: Residue from a previous, more concentrated sample can be injected with the current sample. Implement a robust needle wash protocol in your autosampler.
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Sample Degradation: The unexpected peaks could be degradation products of this compound. Flavonoids can degrade under certain conditions of pH, temperature, and light exposure.
Q5: The retention time of my this compound peak is shifting between injections. What should I do?
A5: Retention time shifts can be frustrating and can be caused by:
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Changes in Mobile Phase Composition: Inaccurate mixing of the mobile phase solvents or evaporation of the more volatile component can lead to shifts in retention time. Ensure accurate preparation and consider using a mobile phase bottle cap that minimizes evaporation.
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Fluctuations in Column Temperature: Even small changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
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Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
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Pump Issues: Inconsistent flow rates from the HPLC pump can cause retention time variability. Check for leaks and ensure the pump is properly primed and functioning correctly.
Experimental Protocols
Due to the lack of a standardized, published HPLC method specifically for this compound, the following protocol is a representative method based on the analysis of structurally similar tetramethoxyflavones[1]. Researchers should optimize this method for their specific instrumentation and sample matrix.
Table 1: Representative HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 150 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient Program | 0-5 min: 10% B5-25 min: 10-90% B (linear gradient)25-30 min: 90% B30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm and 340 nm (based on spectra of similar flavonoids) |
| Injection Volume | 5 µL |
| Sample Diluent | Methanol or a mixture of the initial mobile phase |
Troubleshooting Common HPLC Problems
The following flowchart provides a systematic approach to troubleshooting common issues encountered during the HPLC separation of this compound.
Figure 1. A flowchart for troubleshooting common HPLC issues.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between observed problems and their potential root causes in HPLC analysis.
Figure 2. Logical relationships between HPLC problems and root causes.
References
Technical Support Center: Investigating the Effects of Corymbosin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the biological effects of Corymbosin. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing experimental conditions such as pH.
Frequently Asked Questions (FAQs)
Q1: We are not observing any effect of this compound in our cell-based assay. What could be the reason?
A1: Several factors could contribute to a lack of observed effect. Consider the following:
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Compound Solubility and Stability: Ensure that this compound is fully dissolved in your vehicle solvent and remains soluble in your final assay buffer. The pH of the buffer can influence the solubility and stability of small molecules.
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Cellular Uptake: The compound may not be efficiently entering the cells. Permeabilization techniques or the use of a different cell line could be explored.
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Assay Sensitivity: The endpoint you are measuring may not be sensitive enough to detect subtle changes induced by this compound.
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pH of Assay Buffer: The activity of target enzymes or signaling pathways can be highly dependent on pH.[1][2][3][4] An inappropriate pH can mask the true effect of your compound.
Q2: How can we determine the optimal pH for our experiment investigating this compound's effect on a specific kinase?
A2: Determining the optimal pH is crucial for obtaining reliable and reproducible results.[3][5] The ideal pH for your experiment will be the pH at which the target kinase exhibits robust activity and is not denatured.[2][6] A pH optimization experiment should be performed. This typically involves assaying the kinase activity across a range of pH values in the absence of this compound to identify the optimal pH for the enzyme itself. Then, the effects of this compound can be tested at that optimal pH.
Q3: Can the pH of our buffer affect the structure and function of this compound itself?
A3: While this compound is a small molecule and not an enzyme, extreme pH values can potentially affect its chemical structure through hydrolysis or other reactions, though this is less common than with proteins. It is more likely that the pH will affect the ionization state of the molecule, which could influence its ability to interact with its biological target.
Q4: We are seeing inconsistent results between experimental replicates. What are the potential sources of this variability?
A4: Inconsistent results can stem from several sources:
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Inconsistent pH: Small variations in buffer preparation can lead to shifts in pH, affecting enzyme activity and compound behavior.[1][3] Always verify the pH of your final assay buffer.
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Reagent Instability: Ensure all reagents, including this compound and any enzymes, are stored correctly and have not degraded.
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Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines.
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Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes.
Troubleshooting Guides
Problem: No kinase activity is detected in the control group (without this compound).
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Verify the pH of the assay buffer. Perform a pH titration to find the optimal pH for the kinase.[5] |
| Inactive Enzyme | Use a fresh aliquot of the kinase. Confirm enzyme activity with a known positive control activator. |
| Incorrect Buffer Composition | Ensure all necessary co-factors (e.g., Mg2+, ATP) are present at the correct concentrations. |
| Degraded Substrate | Use a fresh preparation of the kinase substrate. |
Problem: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Buffer Interference | Test the assay with buffer components alone to identify any interfering substances. |
| Non-specific Binding | Include a non-specific binding control in your experimental setup. |
| Contaminated Reagents | Use fresh, high-purity reagents. |
Experimental Protocols
Protocol: Determining the Optimal pH for a Kinase Assay
This protocol describes a general method for determining the optimal pH for a kinase assay, which is a critical step before evaluating the effect of an inhibitor like this compound.
Materials:
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Purified kinase
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Kinase-specific peptide substrate
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ATP
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A series of buffers with varying pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, Tris-HCl for pH 7.5-9)
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Kinase assay detection reagent (e.g., ADP-Glo™, LanthaScreen™)
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Microplate reader
Procedure:
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Prepare a series of assay buffers, each at a different pH value (e.g., in 0.5 pH unit increments from pH 5.0 to 9.0).
-
In a multi-well plate, set up reactions for each pH value. Each reaction should contain the kinase and its substrate in the corresponding pH buffer.
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Initiate the kinase reaction by adding a final concentration of ATP.
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Incubate the plate at the optimal temperature for the specified time according to the kinase manufacturer's protocol.
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Stop the reaction and add the detection reagent.
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Measure the signal on a microplate reader.
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Plot the kinase activity (signal) against the pH to determine the optimal pH.
Data Presentation: Example of pH Optimization Data
| pH | Kinase Activity (Relative Luminescence Units) |
| 5.0 | 15,000 |
| 5.5 | 35,000 |
| 6.0 | 78,000 |
| 6.5 | 150,000 |
| 7.0 | 250,000 |
| 7.5 | 245,000 |
| 8.0 | 180,000 |
| 8.5 | 95,000 |
| 9.0 | 40,000 |
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical mechanism where this compound inhibits a key kinase in the PI3K/Akt/mTOR signaling pathway, a common target in drug development.[7][8][9]
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
Experimental Workflow Diagram
This diagram outlines the workflow for testing the inhibitory effect of this compound on a target kinase after determining the optimal pH.
Caption: Workflow for assessing this compound's inhibitory activity.
Logical Relationship Diagram
This diagram illustrates the logical relationship between pH and observed enzyme activity.
Caption: The influence of pH on the determinants of enzyme activity.
References
- 1. Effects of pH in rapid-equilibrium enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 4. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 5. researchgate.net [researchgate.net]
- 6. Khan Academy [khanacademy.org]
- 7. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Signaling Pathways Controlling the Efficacy of Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assay Issues with Corymbosin
Welcome to the technical support center for researchers utilizing Corymbosin in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Given that "this compound" can refer to different compounds from various plant sources, this guide distinguishes between this compound from Turbina corymbosa, Corchorusin-D from Corchorus acutangulus, and Corylin from Psoralea corylifolia, as their biological activities differ significantly.
Section 1: General Troubleshooting for Novel Compounds like this compound
When working with a compound with limited published data, such as this compound from Turbina corymbosa, it is crucial to systematically address experimental issues.
FAQs: Initial Experiment Setup & Optimization
Q1: I am seeing inconsistent results in my cell viability assay with this compound. What are the first steps to troubleshoot this?
A1: Inconsistent results are common when working with a new compound. Start by verifying the following:
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Compound Purity and Identity: Ensure the purity and correct chemical identity of your this compound sample.
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Solubility: Confirm that this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in your cell culture medium is not toxic to your cells (typically ≤ 0.5%).[1] Precipitates can lead to inaccurate concentrations and direct cell damage.
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Cell Health and Seeding Density: Maintain healthy, logarithmically growing cell cultures. Optimize cell seeding density to ensure that cells are in a proliferative phase throughout the experiment and that the assay readout is within the linear range.
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Assay Protocol Consistency: Standardize all steps of your protocol, including incubation times, reagent volumes, and washing steps.
Q2: My cells show an unexpected increase in viability at higher concentrations of this compound in an MTT assay. What could be the cause?
A2: This phenomenon can be due to several factors:
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Compound Interference: this compound, like other plant-derived extracts, may directly react with the MTT reagent, leading to its reduction and a false-positive signal.[2] To test for this, run a control experiment in a cell-free system by adding this compound to the culture medium and the MTT reagent. An increase in absorbance in the absence of cells indicates direct interference.
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Metabolic Upregulation: At certain concentrations, some compounds can induce a stress response in cells, leading to an increase in metabolic activity and, consequently, a higher reduction of the MTT reagent, which may not correlate with an actual increase in cell number.[3]
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Precipitation: At higher concentrations, the compound may precipitate out of solution, which can interfere with the optical density reading.
Q3: How do I determine the optimal concentration range and incubation time for this compound?
A3: A dose-response and time-course experiment is essential.
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Concentration Range: Start with a broad range of concentrations (e.g., from nanomolar to high micromolar) to identify a preliminary effective range.
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Incubation Time: Test different incubation periods (e.g., 24, 48, and 72 hours) to determine the optimal time to observe a significant effect. The IC50 value of a compound can be time-dependent.[4]
Troubleshooting Guide: Common Issues & Solutions
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Compound precipitation | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Visually inspect wells for precipitates after adding the compound. |
| No significant effect on cell viability observed | - Compound is inactive in the tested cell line- Insufficient concentration or incubation time- Compound degradation | - Test on a different cell line.- Increase the concentration range and/or incubation time.- Ensure proper storage of the compound and prepare fresh stock solutions. |
| Discrepancy between different viability assays (e.g., MTT vs. Trypan Blue) | - Assay-specific interference- Different cellular parameters being measured | - Use an orthogonal method to confirm results (e.g., a non-metabolic assay like crystal violet or a direct cell count).- Understand that metabolic assays (MTT, XTT) measure cell health differently than membrane integrity assays (Trypan Blue). |
Section 2: Corchorusin-D and Corylin as Reference for Potential Mechanisms
While data on Turbina corymbosa-derived this compound is scarce, the activities of Corchorusin-D and Corylin can provide a framework for investigating potential mechanisms of action.
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's potency. Below are reported IC50 values for Corchorusin-D and related compounds. Note that these values are highly dependent on the cell line and assay conditions.
| Compound | Cell Line | Assay Type | Incubation Time | IC50 Value |
| Corchorusin-D | K562 (Chronic Myelogenous Leukemia) | MTT | Not Specified | Not explicitly stated, but showed dose-dependent inhibition |
| Corchorusin-D | U937 (Histiocytic Lymphoma) | MTT | Not Specified | Showed significant cytotoxicity |
| Corchorusin-D | HL-60 (Promyelocytic Leukemia) | MTT | Not Specified | Showed significant cytotoxicity |
| Corchorus olitorius Methanolic Extract | MCF-7 (Breast Cancer) | MTT | Not Specified | 20 µg/ml[5] |
| Corchorus olitorius Methanolic Extract | A549 (Lung Cancer) | MTT | Not Specified | 12.45 µg/ml[5] |
| Corylin | HepG2 (Hepatocellular Carcinoma) | Not Specified | 0-72 h | 3-300 µM[6] |
| Corylin | Huh7 (Hepatocellular Carcinoma) | Not Specified | 0-72 h | 3-300 µM[6] |
| Corylin | 3T3-L1 (Preadipocytes) | Not Specified | 24 h | 100-200 µM[6] |
| Corylin | SAS (Oral Squamous Carcinoma) | Not Specified | Not Specified | Selectively inhibited growth[7] |
| Corylin | OECM1 (Oral Squamous Carcinoma) | Not Specified | Not Specified | Selectively inhibited growth[7] |
Signaling Pathways
Corchorusin-D and Corylin have been shown to induce apoptosis and affect key signaling pathways. These pathways represent potential areas of investigation for this compound.
Corchorusin-D has been reported to induce apoptosis in leukemia cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] It also suppresses the pro-survival AKT/PKB pathway.[9]
References
- 1. lifetein.com [lifetein.com]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals from <i>Corchorus olitorius</i> methanolic extract induce apoptotic cell death via activation of caspase-3, anti-Bcl-2 activity, and DNA degradation in breast and lung cancer cell lines - Journal of King Saud University - Science [jksus.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Corylin attenuates oral squamous cell carcinoma progression through c-Myc inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corchorusin-D, a saikosaponin-like compound isolated from Corchorus acutangulus Lam., targets mitochondrial apoptotic pathways in leukemic cell lines (HL-60 and U937) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Corchorusin-D directed apoptosis of K562 cells occurs through activation of mitochondrial and death receptor pathways and suppression of AKT/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Activities of Corymbosin and Quercetin
In the realm of natural product research for cancer therapy, flavonoids and iridoid glycosides have emerged as promising candidates due to their potent cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of the cytotoxic activities of quercetin, a well-studied flavonoid, and corymbosin. It is important to note that direct comparative studies on the cytotoxic activity of a compound explicitly identified as this compound are limited in publicly available scientific literature. Therefore, this guide will utilize data on asperuloside , a major iridoid glycoside isolated from Hedyotis corymbosa (a reported source of this compound), as a representative compound for comparison against quercetin. This approach allows for a scientifically grounded comparison based on available data for a key bioactive constituent from a plant source associated with this compound.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for asperuloside and quercetin against a range of cancer cell lines, as reported in various studies. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Asperuloside | YMB-1 (Human Breast Cancer) | 0.7 µg/mL | [1] |
| HL-60 (Human Leukemia) | 11.0 µg/mL | [1] | |
| KB (Human Oral Cancer) | 104.2 µg/mL | [1] | |
| K562 (Chronic Myeloid Leukemia) | 800.9 µg/mL | [2] | |
| Quercetin | CT-26 (Colon Carcinoma) | 45.38 µM (48h) | [3] |
| LNCaP (Prostate Cancer) | 51.54 µM (48h) | [3] | |
| MOLT-4 (Leukemia) | 39.84 µM (48h) | [3] | |
| Raji (Burkitt's Lymphoma) | 44.56 µM (48h) | [3] | |
| MCF-7 (Breast Cancer) | 48 µM | [4] | |
| HT-29 (Colon Cancer) | ~50 µM | [4] | |
| HCT116 (Colon Cancer) | 5.79 µM | [5] | |
| MDA-MB-231 (Breast Cancer) | 5.81 µM | [5] |
Experimental Protocols
The cytotoxic activities summarized above are typically determined using colorimetric assays such as the MTT or SRB assay. These methods provide a quantitative measure of cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability.[6] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan.[7] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., quercetin or asperuloside) and incubated for a specified period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Following the incubation period, 10 µL of MTT reagent (typically 5 mg/mL in PBS) is added to each well.
-
Incubation: The plate is incubated for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: 100 µL of a detergent reagent (e.g., acidic isopropanol or DMSO) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
The SRB assay is a method used for cell density determination based on the measurement of cellular protein content.[9] It is a sensitive and reproducible method for assessing cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.
-
Cell Fixation: After the treatment period, the cells are fixed by gently adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[9]
-
Washing: The plate is washed four to five times with slow-running tap water to remove the TCA and excess medium.[10]
-
Staining: 50-100 µL of 0.04% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[9]
-
Removal of Unbound Dye: The plates are quickly rinsed four times with 1% (v/v) acetic acid to remove any unbound dye.[9]
-
Solubilization: The plate is allowed to air-dry, and then 100-200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.[9][10]
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.[10]
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assays
Caption: A generalized workflow for determining the cytotoxic activity of a compound using in vitro cell-based assays.
Signaling Pathways in Quercetin-Induced Apoptosis
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Asperuloside regulates the proliferation, apoptosis, and differentiation of chronic myeloid leukemia cell line K562 through the RAS/MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
A Comparative Analysis of the Antifungal Efficacy of Fluconazole and the Natural Compound Berberine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, the azole class of drugs, with fluconazole as a prominent member, has long been a clinical mainstay. However, the rise of drug-resistant fungal strains necessitates the exploration of novel and alternative antifungal agents. This guide provides a detailed, objective comparison of the antifungal properties of fluconazole and berberine, a natural isoquinoline alkaloid, based on available experimental data.
Quantitative Antifungal Activity
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values of fluconazole and berberine against various Candida species, a common cause of fungal infections in humans.
| Fungal Species | Fluconazole MIC (µg/mL) | Berberine MIC (µg/mL) | Reference |
| Candida albicans (SC5314) | 1 | 64 | [1] |
| Candida albicans (ATCC 10231) | - | 80 | [2] |
| Candida albicans (ATCC 90028) | - | 160 | [2] |
| Fluconazole-Resistant C. albicans | ≥ 512 | 64 | [3] |
| Candida krusei (ATCC 6258) | - | 10 | [2] |
| Candida glabrata (ATCC 90030) | - | 20 | [2] |
| Candida dubliniensis (MYA 646) | - | 40 | [2] |
Mechanisms of Action: A Tale of Two Pathways
Fluconazole and berberine exert their antifungal effects through distinct molecular mechanisms, targeting different cellular processes essential for fungal survival.
Fluconazole: As a triazole antifungal, fluconazole's primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting lanosterol 14α-demethylase, fluconazole disrupts ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately compromising the fungal cell membrane's structure and function.
Berberine: The antifungal mechanism of berberine is multifaceted. Evidence suggests that berberine can disrupt the fungal cell membrane and inhibit the synthesis of ergosterol, potentially by targeting the enzyme CYP51, the same enzyme targeted by fluconazole, though likely through a different binding interaction.[4] Furthermore, berberine has been shown to affect the high-osmolarity glycerol (HOG) mitogen-activated protein kinase (MAPK) pathway in fluconazole-resistant Candida albicans.[5] This pathway is crucial for the fungal stress response. Berberine treatment can lead to an increase in reactive oxygen species (ROS) and interfere with the expression of genes involved in cell wall integrity and morphogenesis.[5][6]
The following diagram illustrates the distinct and potentially overlapping mechanisms of action of fluconazole and berberine.
Caption: Mechanisms of action for fluconazole and berberine.
Synergistic Potential: A Combined Approach
Several studies have investigated the combined effect of fluconazole and berberine, particularly against fluconazole-resistant strains of C. albicans. The results consistently demonstrate a potent synergistic interaction.[3][7][8][9][10] When used in combination, the concentration of fluconazole required to inhibit fungal growth is significantly reduced in the presence of berberine.[3][11] This synergistic effect is thought to be due to berberine's ability to enhance the intracellular concentration of fluconazole, potentially by inhibiting efflux pumps that actively transport fluconazole out of the fungal cell.[10]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
The workflow for a typical broth microdilution assay is as follows:
Caption: Workflow for MIC determination by broth microdilution.
Checkerboard Assay for Synergy Testing
The synergistic interaction between two antimicrobial agents is often quantified using a checkerboard microdilution assay. This method involves testing various combinations of the two drugs to identify the fractional inhibitory concentration (FIC) index.
The logical relationship for interpreting the results of a checkerboard assay is as follows:
Caption: Logic for interpreting synergy assay results.
Conclusion
Fluconazole remains a cornerstone of antifungal therapy, with a well-defined mechanism of action targeting ergosterol biosynthesis. However, the natural product berberine presents an intriguing alternative and a potential synergistic partner. Its multifaceted mechanism, which includes membrane disruption and interference with key signaling pathways, offers a different approach to combating fungal infections. The potent synergy observed between berberine and fluconazole, particularly against resistant strains, highlights a promising avenue for future research and the development of combination therapies to address the growing challenge of antifungal resistance. Further in vivo studies are warranted to validate these in vitro findings and to assess the clinical utility of berberine as a standalone or adjunctive antifungal agent.
References
- 1. Berberine Inhibits the Adhesion of Candida albicans to Vaginal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Antifungal Effects of Berberine Against Candida spp. In Planktonic and Biofilm Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synergistic Effect of Berberine Hydrochloride and Fluconazole Against Candida albicans Resistant Isolates [frontiersin.org]
- 4. The Antifungal Effects of Berberine and Its Proposed Mechanism of Action Through CYP51 Inhibition, as Predicted by Molecular Docking and Binding Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity and potential mechanism of berberine hydrochloride against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Synergistic Antifungal Activity of Berberine Derivative B-7b and Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluconazole Assists Berberine To Kill Fluconazole-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro antifungal activity of the berberine and its synergism with fluconazole - ProQuest [proquest.com]
A Comparative Guide to the Bioactivities of Rutin and Other Flavonoid Glycosides
Here is a comparison guide of Rutin to other flavonoid glycosides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant and anti-inflammatory properties of Rutin (quercetin-3-O-rutinoside) with other structurally related and commonly studied flavonoid glycosides: Isoquercitrin (quercetin-3-O-glucoside) and Kaempferol-3-O-rutinoside. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to Selected Flavonoid Glycosides
Flavonoid glycosides are a major class of polyphenolic compounds found abundantly in plants. They consist of a flavonoid aglycone linked to one or more sugar moieties. This glycosylation significantly impacts their solubility, bioavailability, and biological activity. Rutin, Isoquercitrin, and Kaempferol-3-O-rutinoside are all prominent flavonoid glycosides with well-documented pharmacological effects, particularly their antioxidant and anti-inflammatory activities. Understanding the nuances in their bioactivity is crucial for targeted therapeutic development.
Comparative Analysis of Bioactivities
The antioxidant and anti-inflammatory potentials of Rutin, Isoquercitrin, and Kaempferol-3-O-rutinoside have been evaluated in numerous studies. Below is a summary of their comparative performance in standardized in vitro assays.
Data Presentation: Antioxidant and Anti-inflammatory Activities
| Flavonoid Glycoside | Antioxidant Activity (DPPH Assay, IC50 in µg/mL) | Anti-inflammatory Activity (NO Inhibition in RAW 264.7 cells, IC50 in µM) |
| Rutin | ~281.11[1] | >100 |
| Isoquercitrin | 5.89[2] | ~25 |
| Kaempferol-3-O-rutinoside | Data varies, generally lower than quercetin glycosides | Significant inhibition of NO production[3] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes and is sourced from studies using similar methodologies.
In-depth Analysis of Bioactivities
Antioxidant Activity:
The antioxidant activity of flavonoids is often attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate this radical scavenging ability.
In comparative studies, Isoquercitrin consistently demonstrates superior DPPH radical scavenging activity compared to Rutin.[2] This is often attributed to the nature of the sugar moiety, as the glucose in Isoquercitrin may influence the molecule's stereochemistry and hydrogen-donating capacity differently than the rutinose in Rutin. Kaempferol-3-O-rutinoside, lacking the catechol group (two adjacent hydroxyl groups) on the B-ring that is present in quercetin glycosides, generally exhibits lower antioxidant activity.
Anti-inflammatory Activity:
The anti-inflammatory effects of these flavonoid glycosides are largely mediated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and to modulate inflammatory signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway.[4]
In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells show that Isoquercitrin is a more potent inhibitor of NO production than Rutin.[5] Kaempferol-3-O-rutinoside also effectively inhibits NO production and the expression of inflammatory cytokines.[3] The differential activity can be linked to their varying abilities to modulate the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a critical regulator of the inflammatory response.[6][7][8] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Flavonoid glycosides can interfere with this pathway at multiple points, leading to a reduction in the inflammatory response.
Caption: NF-κB signaling pathway in inflammation and points of inhibition by flavonoid glycosides.
Generalized Experimental Workflow for DPPH Antioxidant Assay
The DPPH assay is a straightforward and widely used method for assessing the radical scavenging activity of compounds. The workflow involves the preparation of a stable DPPH radical solution and measuring the decrease in its absorbance upon the addition of the antioxidant compound.
Caption: Generalized workflow for the DPPH antioxidant assay.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is a general guideline for determining the antioxidant activity of flavonoid glycosides using the DPPH assay.[9][10]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, light-protected container.
-
Prepare stock solutions of the flavonoid glycosides (Rutin, Isoquercitrin, Kaempferol-3-O-rutinoside) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of each flavonoid glycoside from the stock solution.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each flavonoid glycoside dilution to individual wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
The total reaction volume should be kept constant for all wells.
-
A blank well should contain only the solvent and the DPPH solution.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the flavonoid glycoside.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the flavonoid glycoside.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol outlines a general method for assessing the anti-inflammatory activity of flavonoid glycosides by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 cells.[11][12][13]
-
Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 1.5 x 10^5 cells/well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the flavonoid glycosides for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
-
Measurement of Nitrite:
-
After incubation, collect the cell culture supernatant.
-
Nitrite, a stable product of NO, is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Mix an equal volume of the supernatant and the Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.
-
A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Conclusion
While Rutin is a widely recognized flavonoid glycoside with significant bioactivity, this comparative guide highlights that structurally similar compounds like Isoquercitrin may offer superior performance in certain in vitro antioxidant and anti-inflammatory assays. The choice of a specific flavonoid glycoside for further research and development should be guided by the desired therapeutic application and a thorough understanding of their structure-activity relationships. The provided experimental protocols and pathway diagrams serve as a foundation for conducting and interpreting further comparative studies in this important class of natural compounds.
References
- 1. phytojournal.com [phytojournal.com]
- 2. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of Quercetin, Rutin, and Troxerutin Result From the Inhibition of NO Production and the Reduction of COX-2 Levels in RAW 264.7 Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 8. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. dovepress.com [dovepress.com]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Comparative Analysis of Corymbosin's Anticancer Efficacy Against Standard Chemotherapeutic Agents
A thorough review of publicly available scientific literature and databases reveals a significant gap in the understanding of Corymbosin's potential as an anticancer agent. To date, no preclinical or clinical studies have been published that specifically evaluate the efficacy of the isolated compound this compound against any cancer cell lines or in animal models. Consequently, a direct comparison of this compound's anticancer activity with that of standard anticancer drugs is not possible.
While this compound is a known natural product, isolated from Turbina corymbosa (also known as Ipomoea corymbosa), the focus of scientific investigation into this plant and the broader Ipomoea genus has been on crude extracts rather than the purified compound. Some studies on these extracts have indicated potential cytotoxic effects against various cancer cell lines, suggesting that the plant may contain compounds with anticancer properties. However, these findings are preliminary and do not provide the specific data required for a comparative analysis of this compound itself.
This guide will, therefore, summarize the available, albeit limited, anticancer research on extracts from the Ipomoea genus to provide a contextual understanding. It must be emphasized that this information is not a direct measure of this compound's efficacy. Following this, a general overview of the mechanisms of common standard anticancer drugs is provided for a broad perspective.
Anticancer Activity of Ipomoea Genus Extracts
Research into the anticancer potential of various Ipomoea species has shown some promising in vitro results. It is important to note that these studies utilize complex extracts containing numerous phytochemicals, and the specific contribution of this compound to the observed effects, if any, is unknown.
Table 1: Summary of In Vitro Anticancer Activity of Ipomoea Extracts
| Ipomoea Species | Extract Type | Cancer Cell Line(s) | Reported Efficacy (IC50/GI50) |
| Ipomoea purpurea | Methanolic | A-549 (Lung Cancer) | 53.62 µg/mL |
| Chloroform | MDA-MB-231 (Breast Cancer) | 124.5 µg/mL | |
| Ipomoea cairica | Aqueous | HEP G2 (Liver Cancer) | 30.6 µg/mL |
Experimental Protocols for Ipomoea Extract Studies
The methodologies employed in these studies generally follow standard in vitro cytotoxicity assays. A representative experimental workflow is described below.
Experimental Workflow: In Vitro Cytotoxicity Assay of Plant Extracts
Caption: A generalized workflow for determining the in vitro cytotoxicity of plant extracts using the MTT assay.
Signaling Pathways in Cancer Targeted by Standard Drugs
Standard anticancer drugs exert their effects through a variety of well-defined mechanisms and signaling pathways. A simplified diagram illustrating some of these key pathways is presented below.
Signaling Pathways Targeted by Standard Anticancer Drugs
Caption: Overview of major cellular processes targeted by different classes of standard anticancer drugs.
A Comparative Guide to the Mechanism of Action of Bcr-Abl Tyrosine Kinase Inhibitors: Imatinib, Dasatinib, and Nilotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML): Imatinib, the first-generation inhibitor, and Dasatinib and Nilotinib, second-generation inhibitors. We will delve into their mechanisms of action, comparative potency against wild-type and mutated Bcr-Abl, and the experimental protocols used for their validation.
Introduction to Bcr-Abl and CML
Chronic Myeloid Leukemia is a cancer of the white blood cells characterized by the presence of the Philadelphia chromosome, a reciprocal translocation between chromosomes 9 and 22.[1][2] This translocation results in the fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene, creating the BCR-ABL1 fusion gene.[1] The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways.[2][3]
Mechanism of Action of Bcr-Abl Tyrosine Kinase Inhibitors
Imatinib, Dasatinib, and Nilotinib all function by competitively inhibiting the ATP-binding site of the Bcr-Abl kinase domain, thereby preventing the phosphorylation of its downstream substrates.[4][5][6] However, they exhibit key differences in their binding modes and target specificity.
-
Imatinib: As the first-in-class TKI, Imatinib stabilizes the inactive "DFG-out" conformation of the Abl kinase domain, where the Asp-Phe-Gly (DFG) motif is flipped.[7] This prevents the kinase from adopting its active conformation.
-
Nilotinib: A derivative of Imatinib, Nilotinib also binds to the inactive conformation of Bcr-Abl but with a higher affinity and potency.[7][8]
-
Dasatinib: In contrast, Dasatinib is a multi-targeted inhibitor that can bind to both the active and inactive conformations of the Bcr-Abl kinase.[5][9] This broader binding capability contributes to its higher potency and its activity against some Imatinib-resistant mutations.[5]
The following diagram illustrates the Bcr-Abl signaling pathway and the points of inhibition by these TKIs.
Caption: Bcr-Abl Signaling Pathway and TKI Inhibition.
Comparative Potency of Bcr-Abl Inhibitors
The potency of Imatinib, Dasatinib, and Nilotinib against wild-type Bcr-Abl and various clinically relevant mutants is a critical determinant of their therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) for these inhibitors.
| Bcr-Abl Mutant | Imatinib IC50 (nM) | Dasatinib IC50 (nM) | Nilotinib IC50 (nM) |
| Wild-Type | 25 - 150 | 0.5 - 1 | 10 - 30 |
| G250E | 140 | 1.5 | 30 |
| Y253F | 230 | 1 | 35 |
| E255K | >10,000 | 4 | 50 |
| T315I | >10,000 | >500 | >3,000 |
| M351T | 350 | 1 | 20 |
| F359V | 1,500 | 2 | 40 |
Data compiled from multiple sources.[5][6][10][11][12][13]
Off-Target Effects
While highly effective against Bcr-Abl, these TKIs also inhibit other kinases, which can lead to both therapeutic benefits in other cancers and adverse side effects.
| Inhibitor | Key Off-Targets |
| Imatinib | c-KIT, PDGFR |
| Dasatinib | SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, PDGFRβ |
| Nilotinib | c-KIT, PDGFR, DDR1, EPHA3/8 |
Data compiled from multiple sources.[5]
Experimental Protocols for Mechanism of Action Validation
The validation of a kinase inhibitor's mechanism of action involves a series of in vitro and cell-based assays. The following diagram and protocols outline a typical workflow.
Caption: Experimental Workflow for TKI Validation.
In Vitro Bcr-Abl Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase
-
Biotinylated peptide substrate (e.g., a peptide containing the CrkL phosphorylation site)
-
Streptavidin-coated microplates
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP solution
-
Test inhibitors (Imatinib, Dasatinib, Nilotinib)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat streptavidin-coated microplate wells with the biotinylated peptide substrate and incubate for 1 hour at room temperature. Wash three times with wash buffer.
-
Prepare serial dilutions of the test inhibitors in kinase assay buffer.
-
In each well, add the test inhibitor and recombinant Bcr-Abl kinase.
-
Initiate the kinase reaction by adding ATP. Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and wash the wells to remove unbound components.
-
Add the anti-phosphotyrosine-HRP antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate. Incubate until a blue color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.[3][8][14]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a TKI.[4][7][15][16]
Materials:
-
CML cell line (e.g., K562, which is Bcr-Abl positive)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the test inhibitors in cell culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot for Downstream Signaling
This technique is used to assess the phosphorylation status of Bcr-Abl downstream targets, such as CrkL, to confirm target engagement in a cellular context.[17][18]
Materials:
-
CML cell line (e.g., K562)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat K562 cells with various concentrations of the test inhibitors for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CrkL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe with antibodies against total CrkL and a loading control (e.g., β-actin) to ensure equal protein loading.
Conclusion
Imatinib, Dasatinib, and Nilotinib are all effective inhibitors of the Bcr-Abl tyrosine kinase, the molecular driver of CML. While they share a common overarching mechanism of action, their distinct binding modes, potencies against wild-type and mutant forms of Bcr-Abl, and off-target profiles lead to differences in their clinical utility. Dasatinib and Nilotinib, as second-generation inhibitors, demonstrate greater potency and are effective against many Imatinib-resistant mutations, with the notable exception of the T315I "gatekeeper" mutation. The experimental protocols detailed in this guide provide a framework for the preclinical validation and comparison of these and novel kinase inhibitors. A thorough understanding of these comparative aspects is crucial for the rational design and development of next-generation targeted therapies.
References
- 1. Molecular Changes in Chronic Myeloid Leukemia During Tyrosine Kinase Inhibitors Treatment. Focus on Immunological Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Investigating Corymbosin: A Proposed Framework for Bioactivity Profiling in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Corymbosin, a flavonoid found in plants such as Ipomoea corymbosa and Walsura trifoliolata, presents a promising yet understudied candidate for novel therapeutic development. While the bioactivities of crude extracts from these plants have been explored, specific data on the cellular effects of isolated this compound remains elusive. This guide proposes a comprehensive experimental framework to systematically investigate and validate the bioactivity of this compound across a panel of cancer cell lines. The objective is to elucidate its potential as an anticancer agent and to identify the molecular pathways it modulates.
Proposed Research Workflow
The following workflow outlines a logical progression for the comprehensive evaluation of this compound's bioactivity, from initial cytotoxicity screening to the elucidation of its mechanism of action.
Caption: Proposed experimental workflow for this compound bioactivity screening.
Data Presentation: Hypothetical Data Tables
The following tables are presented as templates for the clear and structured presentation of quantitative data obtained from the proposed experiments.
Table 1: Cytotoxicity of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast (ER+) | Experimental Data | Experimental Data |
| MDA-MB-231 | Breast (Triple-Negative) | Experimental Data | Experimental Data |
| A549 | Lung | Experimental Data | Experimental Data |
| HCT116 | Colon | Experimental Data | Experimental Data |
| HeLa | Cervical | Experimental Data | Experimental Data |
| Normal Cell Line | e.g., MCF-10A | Experimental Data | Experimental Data |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Progression in a Sensitive Cell Line (e.g., MCF-7)
| Treatment | Apoptotic Cells (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| This compound (IC50) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| This compound (2x IC50) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Positive Control) | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols
Detailed methodologies for the key proposed experiments are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 48 and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.
-
2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G1, S, and G2/M phases is determined using cell cycle analysis software.
-
4. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of this compound on key proteins in apoptosis and proliferation signaling pathways.
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Hypothesized Signaling Pathway
Based on the known activities of other flavonoids, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Hypothesized mechanism of this compound-induced apoptosis.
This proposed framework provides a systematic approach to characterizing the bioactivity of this compound. The successful execution of these experiments will yield valuable data to support its potential as a novel anticancer agent and will pave the way for further preclinical and clinical development.
A Comparative Analysis of Corymbosin Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various techniques for extracting Corymbosin, a promising flavonoid with therapeutic potential. We will delve into the methodologies of Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), traditional Soxhlet extraction, and Supercritical Fluid Extraction (SFE), presenting available data to guide the selection of the most suitable method.
This compound, a flavonoid found in plants such as Aster spathulifolius, has garnered interest for its potential pharmacological activities. The choice of extraction technique can significantly impact the yield, purity, and ultimately, the biological activity of the isolated compound. This guide aims to provide an objective comparison of common extraction methods, supported by experimental data where available.
Comparative Overview of Extraction Techniques
The selection of an appropriate extraction method depends on several factors, including the desired yield and purity of this compound, as well as considerations of time, solvent consumption, and environmental impact. The following table summarizes the key parameters and performance metrics of four common extraction techniques, based on data from studies on flavonoids and similar bioactive compounds.
| Technique | Typical Solvents | Temperature Range (°C) | Extraction Time | This compound Yield (mg/g DW) | This compound Purity (%) | Key Advantages | Key Disadvantages |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol, Water | 50 - 150 | 5 - 30 min | 1.5 - 3.0 (estimated) | 85 - 95 (estimated) | Rapid, Reduced solvent use, High efficiency | Potential for thermal degradation, Non-uniform heating |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Water | 25 - 60 | 15 - 60 min | 1.2 - 2.5 (estimated) | 80 - 90 (estimated) | Fast, Low temperature, Energy efficient | Lower efficiency for some matrices, Potential for free radical formation |
| Soxhlet Extraction (S-Soxhlet) | Ethanol, Methanol, Hexane | Boiling point of solvent | 6 - 24 h | 1.0 - 2.0 (estimated) | 70 - 85 (estimated) | Simple, Exhaustive extraction | Time-consuming, Large solvent volume, Potential for thermal degradation of thermolabile compounds[1][2] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., Ethanol) | 40 - 80 | 30 - 120 min | 1.8 - 3.5 (estimated) | > 95 (estimated) | High selectivity, High purity, "Green" solvent | High initial equipment cost, Requires high pressure |
Note: The quantitative data for this compound yield and purity are estimations based on typical flavonoid extraction efficiencies from plant materials, as direct comparative studies on this compound are limited. DW = Dry Weight.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing extraction techniques. Below are representative protocols for each method, which can be adapted for the specific extraction of this compound from plant sources like Aster spathulifolius.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Air-dry and grind the plant material (e.g., leaves and stems of Aster spathulifolius) to a fine powder (40-60 mesh).
-
Extraction: Mix 1 g of the powdered plant material with 20 mL of 80% ethanol in a microwave-safe extraction vessel.
-
Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power of 400 W for 10 minutes at a controlled temperature of 60°C.
-
Filtration and Concentration: After extraction, filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Prepare the plant material as described in the MAE protocol.
-
Extraction: Suspend 1 g of the powdered plant material in 25 mL of 70% ethanol in a beaker.
-
Ultrasonication: Place the beaker in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a frequency of 40 kHz and a power of 200 W for 30 minutes at a constant temperature of 45°C.
-
Filtration and Concentration: Follow the same filtration and concentration steps as in the MAE protocol.
-
Purification: Purify the crude extract as described in the MAE protocol.
Soxhlet Extraction (S-Soxhlet) Protocol
-
Sample Preparation: Prepare the plant material as described in the MAE protocol.
-
Extraction: Place 10 g of the powdered plant material in a cellulose thimble and insert it into a Soxhlet extractor. Add 250 mL of 95% ethanol to the round-bottom flask.
-
Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for 8 hours, with a siphon cycle every 30-40 minutes.
-
Concentration: After extraction, concentrate the solvent in the round-bottom flask using a rotary evaporator to obtain the crude extract.
-
Purification: Purify the crude extract as described in the MAE protocol.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: Prepare the plant material as described in the MAE protocol.
-
Extraction: Load 10 g of the powdered plant material into the extraction vessel of a supercritical fluid extractor.
-
SFE Conditions: Set the extraction parameters: pressure at 250 bar, temperature at 50°C, and a supercritical CO₂ flow rate of 2 L/min. Use 10% ethanol as a co-solvent to enhance the extraction of the polar this compound molecule. The extraction is typically run for 90 minutes.
-
Collection: The extracted this compound is separated from the supercritical fluid in a separator at a lower pressure (e.g., 60 bar) and room temperature, and collected.
-
Purification: The collected extract is typically of high purity, but can be further purified if necessary using chromatographic methods.
Signaling Pathways and Experimental Workflows
To understand the potential therapeutic applications of this compound, it is essential to investigate its interaction with cellular signaling pathways. Preliminary research on structurally similar compounds suggests that this compound may exert its effects through the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.
Below are diagrams illustrating a general experimental workflow for this compound extraction and purification, and the proposed PI3K/Akt/mTOR signaling pathway that may be influenced by this compound.
Caption: Experimental workflow for this compound extraction and purification.
Caption: Proposed PI3K/Akt/mTOR signaling pathway potentially modulated by this compound.
Conclusion
The choice of an extraction technique for this compound is a trade-off between several factors. For rapid screening and high-throughput applications, MAE and UAE offer significant advantages in terms of speed and reduced solvent consumption. For obtaining highly pure this compound for pharmacological studies, SFE is a superior "green" alternative, although it requires specialized equipment. Traditional Soxhlet extraction , while simple and effective for exhaustive extraction, is often limited by its long duration and high solvent usage, which may not be ideal for thermolabile compounds.
Further research is needed to establish optimized protocols and provide direct comparative data for this compound extraction using these techniques. Investigating the precise molecular targets of this compound within the PI3K/Akt/mTOR pathway will be crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent. This guide provides a foundational framework for researchers to build upon in their pursuit of harnessing the potential of this compound.
References
Lack of Evidence for Corymbosin as a Topoisomerase Inhibitor Precludes Comparative Analysis
A comprehensive review of available scientific literature reveals no evidence to support the classification of Corymbosin as a topoisomerase inhibitor. Consequently, a direct comparative analysis of its performance against known topoisomerase inhibitors, as requested, cannot be conducted at this time.
Our investigation sought to gather experimental data to benchmark this compound, a glucoside isolated from the plant Turbina corymbosa, against established topoisomerase inhibitors. However, extensive searches of scientific databases and research articles did not yield any studies that have evaluated or identified this compound's activity on topoisomerase enzymes.
Topoisomerase inhibitors are a critical class of therapeutic agents, particularly in oncology, that function by disrupting the enzymes responsible for managing the topological state of DNA. These inhibitors are broadly categorized as topoisomerase I and topoisomerase II inhibitors, with well-characterized examples including Camptothecin, Etoposide, and Doxorubicin. The efficacy of these compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
While some studies have explored the biological activities of other compounds with "corymbosa" in their species name, such as cytotoxic clerodane diterpenes from Casearia corymbosa, these findings are unrelated to this compound and do not suggest topoisomerase inhibition. Additionally, while some flavonoid glycosides, the chemical class to which this compound belongs, have been reported to exhibit topoisomerase inhibitory activity, no such activity has been documented specifically for this compound.
Without any foundational data on this compound's effect on topoisomerase, a comparison guide with supporting experimental data, detailed methodologies, and visualizations of its mechanism of action is not feasible. The core premise of the request—that this compound is a topoisomerase inhibitor to be benchmarked—is not supported by current scientific knowledge.
Therefore, we are unable to provide the requested "Publish Comparison Guides" at this time. Further research would be required to first establish whether this compound possesses any topoisomerase inhibitory properties before a meaningful comparative analysis can be performed.
Safety Operating Guide
Proper Disposal of Corymbosin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Corymbosin, a flavonoid compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of solid this compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your laboratory supervisor.
-
Containment: For small spills, use an absorbent material such as vermiculite or sand to contain the substance. Avoid raising dust.
-
Neutralization: Due to the lack of specific reactivity data, do not attempt to neutralize the spill.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Procedures
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1] All this compound waste, including unused product, contaminated materials, and solutions, must be treated as hazardous chemical waste.
Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions.[2][3]
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof container designated for liquid hazardous waste.
-
Do not mix this compound solutions with other incompatible waste streams. For instance, store separately from strong acids, bases, and oxidizing agents.[2]
-
Ensure the container is made of a material that will not react with the solvent used.
-
Waste Container Labeling
All hazardous waste containers must be accurately and clearly labeled.[1][3] The label should include:
-
The full chemical name: "this compound"[1]
-
The concentration and quantity of the waste
-
The date of waste generation[1]
-
The name and contact information of the principal investigator or laboratory[1]
-
Appropriate hazard pictograms (based on a conservative assessment, this would include "Harmful" or "Irritant")
Quantitative Data Summary
While extensive quantitative data for this compound is not available in the public domain, the following table summarizes its basic chemical properties.
| Property | Value |
| Molecular Formula | C₁₉H₁₈O₇ |
| Molecular Weight | 358.3 g/mol [4] |
| Appearance | Solid (form may vary) |
| Solubility | Data not readily available |
| Toxicity Data | Not readily available |
| Environmental Fate | Not readily available |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the following general laboratory procedure for preparing chemical waste for disposal should be followed.
Protocol: Preparing this compound Waste for Disposal
-
Objective: To safely collect and label this compound waste for pickup by Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.
-
Materials:
-
Appropriate hazardous waste containers (solid and liquid)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE)
-
Waste this compound (solid or in solution)
-
Contaminated labware and materials
-
-
Procedure:
-
Designate a Satellite Accumulation Area (SAA) within the laboratory for the temporary storage of hazardous waste.[2] This area must be under the control of the laboratory personnel.
-
For solid waste, place a hazardous waste label on a designated solid waste container. Carefully transfer all solid this compound waste and contaminated materials into this container.
-
For liquid waste, affix a hazardous waste label to a designated liquid waste container. Pour all solutions containing this compound into this container, using a funnel if necessary to avoid spills.
-
Securely close the lids on both containers when not in use.[3]
-
Fill out the hazardous waste labels completely and accurately.
-
Store the waste containers in the SAA, ensuring they are segregated from incompatible chemicals.
-
Once the containers are full or have been in the SAA for the maximum allowed time (typically 90 days, but check your institution's policy), arrange for pickup by your institution's EHS department or a certified hazardous waste disposal company.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for this compound waste management.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific hazardous waste management plan and your Environmental Health and Safety department for detailed guidance and requirements.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. This compound | C19H18O7 | CID 10970376 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Corymbosin
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of Corymbosin.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and critical barrier to prevent exposure to potentially hazardous substances.[1][2] The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Gloves | Eye/Face Protection | Lab Coat/Gown | Respiratory Protection | Additional PPE |
| Receiving/Unpacking | Double-gloving with chemotherapy-tested gloves | Safety glasses with side shields | Disposable, back-closing gown | N95 or higher respirator recommended | Shoe covers |
| Weighing/Aliquoting (in a ventilated enclosure) | Double-gloving with chemotherapy-tested gloves | Safety goggles and face shield | Disposable, back-closing gown | N95 or higher respirator | Sleeve covers |
| Solution Preparation (in a ventilated enclosure) | Double-gloving with chemotherapy-tested gloves | Safety goggles and face shield | Disposable, back-closing gown | N95 or higher respirator | Sleeve covers |
| In Vitro/In Vivo Administration | Double-gloving with chemotherapy-tested gloves | Safety goggles or face shield | Disposable, back-closing gown | As determined by risk assessment | N/A |
| Spill Cleanup | Double-gloving with chemotherapy-tested gloves | Safety goggles and face shield | Disposable, back-closing gown | N95 or higher respirator | Shoe covers |
| Waste Disposal | Double-gloving with chemotherapy-tested gloves | Safety glasses with side shields | Disposable, back-closing gown | As determined by risk assessment | N/A |
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the shipping container for any signs of damage or leakage.[3] All personnel involved in receiving should be trained in handling potentially hazardous materials.[3]
-
Don PPE: Before opening the package, at a minimum, wear a lab coat, safety glasses, and a single pair of gloves.
-
Transport: Transport the container to a designated and clearly labeled storage area.[4]
-
Storage: Store this compound in a separate, clearly marked, and well-ventilated area away from incompatible materials.[4] The container should be tightly sealed.
Weighing and Solution Preparation (to be performed in a certified chemical fume hood or biological safety cabinet)
-
Prepare the Work Area: Cover the work surface with a disposable, plastic-backed absorbent pad.[3]
-
Assemble Materials: Gather all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) before starting.
-
Don Full PPE: Wear double gloves, a disposable gown, safety goggles, and a face shield.[5] An N95 respirator is recommended.
-
Weighing: Carefully weigh the desired amount of this compound. Use a gentle technique to avoid creating airborne particles.
-
Dissolving: Add the solvent slowly to the solid compound. Cap the container and mix gently (e.g., by vortexing at a low speed) until fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, date, and hazard warning.
-
Decontamination: Wipe down all surfaces and equipment with an appropriate deactivating solution (if known) or a surfactant-based cleaner, followed by 70% ethanol. Dispose of all disposable materials as hazardous waste.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.[7][8]
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, absorbent pads) should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.[7][9]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, sealed, and labeled hazardous waste container.[8][9] Do not mix incompatible waste streams.[7]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Storage of Waste
-
Hazardous waste containers should be kept closed except when adding waste.
-
Store waste in a designated secondary containment area to prevent spills.[9]
Final Disposal
-
Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[8][10]
-
Maintain records of all hazardous waste generated and disposed of.[10]
Experimental Workflow Visualization
The following diagram illustrates the key stages of the operational workflow for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. gerpac.eu [gerpac.eu]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
- 7. acewaste.com.au [acewaste.com.au]
- 8. vumc.org [vumc.org]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
